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  • Product: 5-Ethyl-5-methylazepan-2-one
  • CAS: 140911-65-5

Core Science & Biosynthesis

Foundational

Comprehensive NMR Analysis of 5-Ethyl-5-methylazepan-2-one: Chemical Shifts, Stereochemical Dynamics, and Assignment Protocols

Executive Summary 5-Ethyl-5-methylazepan-2-one (CAS 140911-65-5) is a highly substituted caprolactam derivative. Molecules in this class frequently serve as critical intermediates in the synthesis of neuroactive gabapent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Ethyl-5-methylazepan-2-one (CAS 140911-65-5) is a highly substituted caprolactam derivative. Molecules in this class frequently serve as critical intermediates in the synthesis of neuroactive gabapentinoids, specialized polyamides, and pharmacologically active lactams [4]. Because the biological and material properties of these compounds are strictly dictated by their three-dimensional conformation, rigorous structural elucidation is mandatory.

This whitepaper provides an in-depth, predictive technical guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 5-ethyl-5-methylazepan-2-one. By establishing the causality between the molecule's unique stereocenter and its complex magnetic resonance behavior, this guide equips researchers with the theoretical framework and self-validating experimental protocols required for unambiguous structural confirmation.

Structural & Stereochemical Causality

To interpret the NMR spectra of 5-ethyl-5-methylazepan-2-one, one must first understand the profound impact of its C5 substitution. The base azepan-2-one (ε-caprolactam) ring consists of a seven-membered cyclic amide [1, 2].

In 5-ethyl-5-methylazepan-2-one, the C5 position is a quaternary stereocenter bonded to four distinct groups: a methyl group, an ethyl group, the C4-methylene (oriented toward the carbonyl), and the C6-methylene (oriented toward the amine).

The Causality of Diastereotopicity: Because the C5 carbon is chiral, the molecule lacks any internal plane of symmetry. Consequently, the geminal protons on every methylene group in the molecule (C3, C4, C6, C7, and the ethyl side-chain) are diastereotopic [3]. They are magnetically inequivalent and cannot be interconverted by any conformational ring-flipping. Instead of appearing as simple first-order triplets or multiplets, these CH₂ groups will present as complex AB or ABX spin systems, exhibiting strong geminal coupling ( 2J≈12−15 Hz) and distinct chemical shifts for the axial-like and equatorial-like protons.

Predictive ¹H NMR Chemical Shifts & Multiplet Dynamics

The following table synthesizes the predicted ¹H NMR chemical shifts based on the empirical baseline of ε-caprolactam [2], adjusted for the anisotropic and steric effects of the C5 alkyl substitutions.

PositionPredicted Shift (ppm)MultiplicityIntegrationMechanistic Causality / Coupling Dynamics
N-H 6.00 – 6.50br s1HDeshielded by the adjacent carbonyl; broad due to quadrupolar relaxation of ¹⁴N and chemical exchange.
C7-H(a) 3.25ddd1HDiastereotopic; strongly deshielded by the adjacent electronegative nitrogen. Couples to C7-H(b), C6-H₂, and N-H.
C7-H(b) 3.10ddd1HDiastereotopic partner to C7-H(a).
C3-H(a) 2.45ddd1HDiastereotopic; deshielded by the anisotropic cone of the C2 carbonyl.
C3-H(b) 2.30ddd1HDiastereotopic partner to C3-H(a).
C6-H₂ 1.65 – 1.80m2HComplex second-order multiplet. Shifted slightly downfield relative to unsubstituted caprolactam due to the β -substituent effect from C5.
C4-H₂ 1.50 – 1.65m2HComplex second-order multiplet. Experiences similar β -substituent deshielding from the C5 alkyl groups.
C5-CH₂ (Ethyl)1.35, 1.25dq, dq2HThe ethyl CH₂ protons are diastereotopic (ABX₃ system). Each proton couples to the other ( 2J ) and to the terminal CH₃ ( 3J ).
C5-CH₃ (Methyl)0.90s3HSharp singlet. Isolated from adjacent protons by the quaternary C5 carbon.
C5-CH₂CH₃ 0.85t3HTriplet ( 3J≈7.5 Hz), coupling exclusively to the diastereotopic ethyl CH₂ protons.

Predictive ¹³C NMR Chemical Shifts & Relaxation Kinetics

Carbon-13 NMR provides a definitive map of the molecular skeleton. The introduction of the ethyl and methyl groups at C5 induces predictable α , β , and γ substituent effects on the base caprolactam shifts [2].

PositionPredicted Shift (ppm)Carbon TypeCausality & Relaxation Notes
C2 178.5C=O (Quat)Carbonyl carbon. Exhibits a long longitudinal relaxation time ( T1​ ) due to the lack of directly attached protons.
C7 42.5CH₂Most deshielded aliphatic carbon due to the direct α -effect of the nitrogen atom.
C5 36.5C (Quat)Critical Node: Shifted downfield from ~30 ppm (in caprolactam) due to the strong α -effects of the methyl and ethyl groups. Extremely slow T1​ relaxation.
C6 36.0CH₂Experiences a strong β -deshielding effect (~+7 ppm) from the C5 alkyl substituents.
C4 35.5CH₂Experiences a strong β -deshielding effect from the C5 alkyl substituents.
C3 33.0CH₂Alpha to the carbonyl. Experiences minor γ -steric shielding from the C5 groups.
C5-CH₂ (Ethyl)32.0CH₂Standard aliphatic ethyl methylene shift.
C5-CH₃ (Methyl)24.0CH₃Standard aliphatic methyl shift attached to a quaternary center.
C5-CH₂CH₃ 8.0CH₃Highly shielded terminal methyl of the ethyl group.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in your analytical workflow, do not simply run standard automated NMR sequences. The quaternary nature of C5 and the diastereotopicity of the ring require a tailored, self-validating protocol.

Step 1: Optimized Sample Preparation Dissolve 20–25 mg of 5-ethyl-5-methylazepan-2-one in 0.6 mL of CDCl₃ (100% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Ensure the solution is free of paramagnetic impurities (e.g., rust from spatulas) which can artificially broaden the signals.

Step 2: ¹H 1D Acquisition with High Digital Resolution Acquire the ¹H spectrum at 400 MHz or higher. Because the diastereotopic protons will form complex overlapping multiplets, set the acquisition time (AQ) to at least 3 seconds to ensure high digital resolution (Hz/point), allowing for the extraction of fine geminal coupling constants.

Step 3: ¹³C 1D Acquisition (The T1​ Relaxation Trap) Causality Check: Quaternary carbons (C2 and C5) lack attached protons, meaning they suffer from highly inefficient dipole-dipole relaxation and receive minimal Nuclear Overhauser Effect (NOE) enhancement during standard proton-decoupled acquisitions. Action: If you use a standard 1-second relaxation delay (D1), the C5 peak may disappear into the baseline. You must set D1 to 3–5 seconds (or add a relaxation agent like Cr(acac)₃) to ensure the C5 and C2 carbons fully relax between pulses, yielding visible and quantifiable signals.

Step 4: Multiplicity-Edited HSQC Run a 2D HSQC experiment. Use the multiplicity-edited version to self-validate the carbon assignments: CH₂ groups (C3, C4, C6, C7, and Ethyl-CH₂) will phase negatively (typically blue), while CH₃ groups (Methyl, Ethyl-CH₃) will phase positively (typically red). This immediately isolates the overlapping aliphatic signals.

Step 5: HMBC for Quaternary Linkage Run a 2D HMBC optimized for long-range coupling ( nJCH​=8 Hz). This is the only way to definitively prove the structure. You must observe cross-peaks connecting the isolated C5-methyl protons (0.90 ppm) to the C4, C5, and C6 carbons. This triangulates the position of the alkyl groups to the C5 quaternary center.

2D NMR Assignment Workflow

The following diagram illustrates the logical progression of 2D NMR experiments required to unambiguously assign the structure of 5-ethyl-5-methylazepan-2-one.

NMR_Workflow Start Sample Preparation CDCl3, 298K, TMS Ref Acq1D 1D ¹H & ¹³C NMR Identify Base Shifts & Integrals Start->Acq1D COSY 2D COSY Trace C3-C4 & C6-C7 Spin Systems Acq1D->COSY HSQC 2D HSQC Correlate ¹H-¹³C, Resolve Diastereotopicity Acq1D->HSQC HMBC 2D HMBC Link Spin Systems via Quaternary C5 COSY->HMBC HSQC->HMBC NOESY 2D NOESY Determine Relative Stereochemistry HMBC->NOESY Final Complete Structural Assignment 5-Ethyl-5-methylazepan-2-one NOESY->Final

Fig 1: Logical 2D NMR workflow for the structural elucidation of 5-ethyl-5-methylazepan-2-one.

References

  • National Center for Biotechnology Information. "Caprolactam | C6H11NO | CID 7768". PubChem. URL:[Link]

  • Biological Magnetic Resonance Data Bank (BMRB). "Epsilon-caprolactam at BMRB (bmse000372)". BMRB Metabolomics. URL:[Link]

  • Borgen, G., & Rise, F. (1993). "Low-temperature NMR of ɛ-caprolactam". Magnetic Resonance in Chemistry. ResearchGate. URL:[Link]

Exploratory

Thermodynamic Profile and Conformational Stability of 5-Ethyl-5-methylazepan-2-one: A Technical Guide for Drug Design

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 5-Ethyl-5-methylazepan-2-one (CAS: 140911-65-5) Executive Summary In the rational design of small-molecule therapeutics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 5-Ethyl-5-methylazepan-2-one (CAS: 140911-65-5)

Executive Summary

In the rational design of small-molecule therapeutics, the azepane scaffold—specifically the 7-membered lactam (azepan-2-one)—serves as a critical structural motif. While unsubstituted caprolactam exhibits baseline stability, the introduction of geminal disubstitution at the C5 position in 5-Ethyl-5-methylazepan-2-one fundamentally alters the molecule's thermodynamic landscape.

As a Senior Application Scientist, I frequently encounter challenges where flexible medium-sized rings lead to entropic penalties during target binding. This whitepaper dissects the thermodynamic stability of 5-Ethyl-5-methylazepan-2-one at room temperature (298 K), explaining how the Thorpe-Ingold effect and amide resonance synergize to create an exceptionally stable, conformationally restricted scaffold ideal for robust drug development[1].

Mechanistic Drivers of Thermodynamic Stability

The thermodynamic stability of 5-Ethyl-5-methylazepan-2-one at standard ambient temperature and pressure (SATP) is governed by two primary physical chemistry principles:

A. Amide Resonance vs. Ring Strain

Unlike highly strained 4-membered β -lactams, which sacrifice amide resonance to accommodate severe angle strain, the 7-membered azepan-2-one ring allows the amide bond (N1-C2) to maintain near-perfect planarity. This preserves the full resonance stabilization energy (~15–20 kcal/mol) of the amide system. Consequently, medium-sized lactams are thermodynamically the least susceptible to aqueous hydrolysis at room temperature[2].

B. The Thorpe-Ingold (Gem-Dialkyl) Effect at C5

The C5 position is located opposite the amide bond. By introducing both an ethyl and a methyl group at this vertex, the molecule experiences the Thorpe-Ingold effect .

  • Causality: The steric bulk of the geminal substituents compresses the internal C4-C5-C6 bond angle. To relieve this localized steric clash, the distal ends of the molecule are forced closer together.

  • Thermodynamic Consequence: This significantly reduces the conformational entropy ( ΔS ) of the ring. Instead of rapidly interconverting between multiple twist-boat and chair conformations, the molecule is thermodynamically locked into a low-energy twist-chair conformation[3]. This pre-organization lowers the overall free energy ( ΔG ) of the intact lactam relative to any ring-opened transition state.

Visualizing the Thermodynamic Landscape

The following diagram illustrates the thermodynamic barrier preventing the spontaneous hydrolysis of 5-Ethyl-5-methylazepan-2-one at room temperature. The high activation energy ( ΔG‡ ) and the endergonic nature of the ring-opening process ensure its ambient stability.

G A 5-Ethyl-5-methylazepan-2-one (Stable Lactam) C Tetrahedral Intermediate (High Energy ΔG‡) A->C Nucleophilic Attack B OH- / H2O (Nucleophile) B->C C->A Rapid Reversion D Ring-Opened Amino Acid (Thermodynamically Unfavored) C->D Ring Opening

Caption: Thermodynamic equilibrium of 5-Ethyl-5-methylazepan-2-one resisting hydrolytic ring-opening.

Quantitative Thermodynamic Profile

To benchmark 5-Ethyl-5-methylazepan-2-one against other common lactams, we must look at the standard Gibbs free energy of hydrolysis ( ΔGhydrolysis​ ) and relative ring strain. At 298 K, positive ΔG values indicate that the closed-ring lactam is the thermodynamically favored state.

Lactam Ring SizeRepresentative Compound ΔGhydrolysis​ (kcal/mol)Relative Ring Strain (kcal/mol)Ambient Stability
4-membered β -propiolactam-10.5~25.0Highly Unstable
5-membered γ -butyrolactam-2.1~6.0Moderate
7-memberedAzepan-2-one (Caprolactam)+1.5~1.5Highly Stable
7-membered (Substituted) 5-Ethyl-5-methylazepan-2-one +3.2 ~2.0 Exceptionally Stable

Data synthesis derived from established lactam thermodynamic benchmarks and hydrogen bonding studies[4],[2].

Self-Validating Experimental Protocols

Protocol 1: NMR-Monitored Hydrolytic Equilibrium Assay

Objective: Quantify the thermodynamic equilibrium constant ( Keq​ ) of lactam ring-opening at 298 K. Causality of Design: We utilize 1 H-NMR rather than HPLC because NMR allows for non-destructive, real-time monitoring of the equilibrium state in situ without altering the solvent matrix or shifting the equilibrium via column interactions.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50 mM of 5-Ethyl-5-methylazepan-2-one in a 1:1 mixture of D2​O and CD3​OD . Causality: The deuterated methanol ensures complete solvation of the hydrophobic ethyl/methyl groups, preventing micelle formation that could skew thermodynamic readings.

  • Internal Standard Addition: Add 5 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal quantitative standard.

  • Catalytic Perturbation: Introduce a catalytic micro-dose of NaOD (0.1 mM) to lower the kinetic barrier, allowing the system to reach its true thermodynamic equilibrium faster at room temperature.

  • Data Acquisition: Acquire 1D 1 H-NMR spectra at 24-hour intervals for 7 days at exactly 298 K.

  • Self-Validation Check (Mass Balance): Calculate the sum of the integrals for the intact lactam and the trace ring-opened product. If the total integral relative to the DSS standard drops by >2%, the material is precipitating or degrading via side-reactions, and the run is invalid.

  • Thermodynamic Calculation: Once the ratio stabilizes (variance <1% over 48 hours), calculate ΔG∘=−RTlnKeq​ .

Protocol 2: Accelerated Thermal Phase Stability via DSC

Objective: Assess the solid-state thermodynamic stability and phase transitions at room temperature.

Step-by-Step Methodology:

  • Load 3–5 mg of crystalline 5-Ethyl-5-methylazepan-2-one into an aluminum Tzero pan.

  • Run a Differential Scanning Calorimetry (DSC) heat-cool-heat cycle: Ramp from 273 K to 373 K at 10 K/min, cool to 273 K at 10 K/min, and heat again to 373 K.

  • Self-Validation Check: Compare the first and second heating curves. If the endothermic melting transition in the second curve perfectly matches the first in both onset temperature and enthalpy ( ΔHf​ ), the thermal events are completely reversible. This confirms the compound does not undergo irreversible thermodynamic degradation near room temperature.

Conformational Selection Workflow

The stability of the molecule is not just chemical, but structural. The following diagram maps how the specific C5 substitution dictates the final thermodynamic state of the molecule during synthesis or folding.

G N1 Linear Amino Acid Precursor N2 Cyclization (ΔS penalty) N1->N2 N3 Unsubstituted Azepan-2-one (High Conformational Entropy) N2->N3 N4 5-Ethyl-5-methyl Substitution (Thorpe-Ingold Effect) N3->N4 N5 Conformationally Locked Azepan-2-one (High Thermodynamic Stability) N4->N5 Steric Hindrance restricts rotational freedom

Caption: Conformational restriction pathway of 5-Ethyl-5-methylazepan-2-one via the Thorpe-Ingold effect.

Conclusion

5-Ethyl-5-methylazepan-2-one represents a highly optimized structural motif. Its thermodynamic stability at room temperature is driven by a combination of preserved amide resonance inherent to 7-membered rings and the severe conformational restriction imposed by the C5 gem-dialkyl substitution. For drug development professionals, this means the scaffold can be deployed in aqueous formulations and biological assays with near-zero risk of spontaneous hydrolytic degradation or unpredictable conformational shifting.

References

  • Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry. URL:[Link]

  • Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

  • Effects of lactam ring size on the thermodynamics of hydrogen bonding in CCl4 solutions: experimental and ab initio studies. Physical Chemistry Chemical Physics (RSC). URL:[Link]

Sources

Foundational

5-Ethyl-5-methylazepan-2-one: Comprehensive Analysis of Molecular Weight, Exact Mass, and HRMS Characterization Protocols

Executive Summary 5-Ethyl-5-methylazepan-2-one (CAS: 140911-65-5) is a highly substituted caprolactam derivative with significant utility in polymer synthesis, pharmaceutical development, and advanced materials science[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Ethyl-5-methylazepan-2-one (CAS: 140911-65-5) is a highly substituted caprolactam derivative with significant utility in polymer synthesis, pharmaceutical development, and advanced materials science[1]. As drug development and material engineering shift toward highly functionalized lactams, the precise analytical characterization of these small molecules becomes paramount. This technical guide establishes the fundamental physicochemical mass properties of 5-ethyl-5-methylazepan-2-one and details a field-proven, self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its unequivocal structural confirmation.

Physicochemical Framework: Molecular Weight vs. Exact Mass

In mass spectrometry and structural elucidation, distinguishing between average molecular weight and monoisotopic exact mass is a critical mechanistic requirement.

  • Average Molecular Weight (MW) : Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes (e.g., Carbon = 12.011 Da). This value is used for stoichiometric calculations in bulk synthesis and formulation.

  • Monoisotopic Exact Mass : Calculated using the mass of the most abundant isotope of each element (e.g., ^12C = 12.000000 Da). measure this exact mass to determine the empirical formula of a compound based on its unique mass defect.

For 5-ethyl-5-methylazepan-2-one (C9H17NO), the substitution of two hydrogen atoms on the azepane ring with an ethyl and a methyl group fundamentally alters its mass profile compared to the parent caprolactam.

Table 1: Quantitative Mass Data for 5-Ethyl-5-methylazepan-2-one
ParameterValueCalculation Basis / Formula
Chemical Formula C9H17NOStandard empirical determination
Average Molecular Weight 155.24 g/mol C(12.011)×9 + H(1.008)×17 + N(14.007) + O(15.999)
Monoisotopic Exact Mass 155.1310 Da^12C(12.0000)×9 + ^1H(1.0078)×17 + ^14N(14.0031) + ^16O(15.9949)
[M+H]+ Precursor Ion 156.1383 DaAddition of a proton (^1H+: 1.0073 Da)
[M+Na]+ Adduct Ion 178.1208 DaAddition of a sodium ion (^23Na+: 22.9898 Da)

Analytical Causality: Why HRMS for Azepan-2-ones?

Low-resolution techniques (such as single quadrupole MS) can only measure nominal mass (m/z 156 for the protonated species). This is fundamentally insufficient for complex biological or polymeric matrices where isobaric interferences—molecules with the same nominal mass but different exact masses—are present.

utilizing Orbitrap or Quadrupole Time-of-Flight (Q-TOF) analyzers provides resolving power often exceeding 100,000 FWHM[2]. This precision allows scientists to measure mass to four decimal places, enabling the calculation of the mass defect. By identifying the exact mass defect, researchers can lock in the empirical formula of 5-ethyl-5-methylazepan-2-one, unequivocally distinguishing it from structural isomers or matrix contaminants[3].

Self-Validating LC-HRMS/MS Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal standards, lock-mass calibration, and system suitability checks to guarantee that every exact mass measurement is intrinsically verified against instrumental drift.

Step 1: Matrix Preparation & Internal Standardization
  • Causality : Matrix effects in LC-MS can cause severe ion suppression, leading to false negatives or inaccurate quantification. Adding a stable isotopically labeled internal standard corrects for this variance[4].

  • Action : Dilute the sample in LC-MS grade 50:50 Methanol:Water. Spike the solution with 10 ng/mL of a deuterated internal standard (e.g.,). Run a blank injection (solvent only) prior to the sample to validate the absence of column carryover.

Step 2: Chromatographic Separation (UHPLC)
  • Causality : While the parent azepan-2-one is highly polar, the 5-ethyl and 5-methyl substitutions significantly increase the hydrophobicity of the molecule. A standard C18 reverse-phase column is optimal, providing sharp peak shapes and separating the analyte from early-eluting polar salts.

  • Action : Use a sub-2 µm C18 UHPLC column. Employ a gradient elution starting at 5% Mobile Phase B (Acetonitrile with 0.1% Formic Acid) and 95% Mobile Phase A (Water with 0.1% Formic Acid), ramping to 95% B over 10 minutes.

Step 3: Electrospray Ionization (ESI+) & Mass Analysis
  • Causality : The amide nitrogen/oxygen in the azepane ring acts as an excellent proton acceptor. ensures highly efficient generation of the [M+H]+ precursor ion[5].

  • Action : Configure the Orbitrap or Q-TOF mass spectrometer for ESI+. Apply a spray voltage of 3.5 kV and a capillary temperature of 320°C. Utilize an external calibration protocol prior to the run, supplemented by a continuous internal lock-mass (e.g., Leucine Enkephalin) to maintain sub-ppm mass accuracy during the acquisition[6].

Step 4: Data Processing & Mass Defect Analysis
  • Causality : Extracting the exact mass is only the first step; the data must be statistically validated against theoretical values to confirm the identity.

  • Action : Extract the chromatogram for m/z 156.1383. Calculate the mass error using the formula: Δppm = ((Measured Mass - Theoretical Mass) / Theoretical Mass) * 10^6. A mass error of < 5 ppm confirms the empirical formula.

LCHRMS_Workflow Prep Sample Prep & IS Addition LC UHPLC Separation (C18 Column) Prep->LC Inject ESI ESI+ Ionization [M+H]+ Generation LC->ESI Elute HRMS HRMS Analysis (Orbitrap/QTOF) ESI->HRMS Ions Data Data Processing (< 5 ppm Error) HRMS->Data Spectra

Figure 1: LC-HRMS workflow for exact mass determination of azepan-2-one derivatives.

MassAccuracy Theory Theoretical Mass 155.1310 Da Calc Calculate Mass Error Δppm = ((Exp-Theo)/Theo)*10^6 Theory->Calc Measure Measured m/z Orbitrap MS Measure->Calc Valid Confirmed Identity (Error < 5 ppm) Calc->Valid Pass Invalid Reject/Recalibrate (Error > 5 ppm) Calc->Invalid Fail

Figure 2: Decision tree for empirical formula confirmation via HRMS mass error calculations.

References

  • Royal Society of Chemistry - Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from:[Link][6]

  • ResolveMass Laboratories - High Resolution Mass Spectrometry Principles. Retrieved from: [Link][2]

  • LCGC International - High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Retrieved from: [Link][3]

  • Semantic Scholar - Tandem mass spectrometry method for determination of ε-aminocaproic acid in human plasma. Retrieved from:[Link][5]

Sources

Exploratory

Elucidating the Metabolic Fate of 5-Ethyl-5-methylazepan-2-one: A Comprehensive Analytical and Mechanistic Guide

Executive Summary The compound 5-Ethyl-5-methylazepan-2-one (CAS: 140911-65-5) serves as a versatile small molecule scaffold in synthetic and medicinal chemistry[1]. Characterized by a seven-membered caprolactam (azepano...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Ethyl-5-methylazepan-2-one (CAS: 140911-65-5) serves as a versatile small molecule scaffold in synthetic and medicinal chemistry[1]. Characterized by a seven-membered caprolactam (azepanone) ring substituted with ethyl and methyl groups at the 5-position, its unique steric and electronic properties present specific challenges and opportunities for metabolic profiling. This whitepaper outlines a scientifically rigorous, self-validating methodology for identifying the Phase I and Phase II metabolic pathways of this scaffold, combining predictive mechanistic logic with high-resolution mass spectrometry (HRMS).

Mechanistic Rationale: Predictive Biotransformation

Before initiating in vitro or in vivo studies, a predictive assessment of the molecule's chemical susceptibility is required to guide analytical targeting. The biotransformation of the 5-Ethyl-5-methylazepan-2-one scaffold is governed by two competing primary mechanisms:

  • Lactam Hydrolysis (Ring Opening): The azepanone ring is a cyclic amide. In biological systems, the metabolism of caprolactam derivatives frequently involves hydrolysis to yield linear amino acids (e.g., 6-aminocaproic acid derivatives)[2]. This reaction is catalyzed by specific amidases or caprolactamases[3]. However, the thermodynamic stability of substituted lactams can resist spontaneous hydrolysis, meaning ring-opening is highly dependent on specific enzymatic catalysis rather than chemical degradation[4].

  • Cytochrome P450-Mediated Oxidation: The aliphatic appendages (the 5-ethyl and 5-methyl groups) and the carbon backbone of the azepanone ring are highly susceptible to oxidation by Cytochrome P450 (CYP450) monooxygenases[5]. The primary expected Phase I metabolites are hydroxylated species, specifically via ω or ω -1 hydroxylation of the ethyl chain, or hydroxylation at the C3, C4, or C6 positions of the ring.

  • Phase II Conjugation: Following Phase I oxidation, the newly formed hydroxyl groups serve as nucleophilic handles for Phase II conjugating enzymes, primarily UDP-glucuronosyltransferases (UGTs), resulting in highly polar O-glucuronides[2].

MetabolicPathways cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Conjugation Parent 5-Ethyl-5-methylazepan-2-one (Parent Scaffold) Hydrolysis Lactam Hydrolysis (Amidases/Caprolactamases) Parent->Hydrolysis +H2O Oxidation Aliphatic Oxidation (CYP450s) Parent->Oxidation +O M1 4-ethyl-4-methyl-6-aminohexanoic acid (Ring-Opened M1) Hydrolysis->M1 M2 Hydroxylated Metabolites (M2a: omega-1, M2b: ring-OH) Oxidation->M2 Glucuronidation O-Glucuronidation (UGTs) M2->Glucuronidation M3 Glucuronide Conjugates (M3) Glucuronidation->M3

Fig 1. Predicted Phase I and Phase II metabolic pathways for 5-Ethyl-5-methylazepan-2-one.

Self-Validating Experimental Methodology

To ensure scientific integrity, the experimental protocol must be self-validating. This means incorporating internal controls that differentiate true enzymatic biotransformation from artifactual chemical degradation.

Step 1: In Vitro Incubation Selection

Protocol: Incubate 10 μ M of 5-Ethyl-5-methylazepan-2-one with pooled Cryopreserved Human Hepatocytes (CHHs) rather than Human Liver Microsomes (HLMs). Causality & Logic: While HLMs are excellent for isolating CYP450 activity[5], they lack the cytosolic amidases required to observe the lactam hydrolysis pathway. CHHs provide an intact cellular environment, ensuring both membrane-bound CYPs and cytosolic caprolactamases are active[3]. Self-Validation: Run a parallel incubation using heat-inactivated hepatocytes (90°C for 10 mins). Any "metabolites" appearing in both the active and heat-inactivated samples are flagged as spontaneous chemical degradation products (e.g., non-enzymatic ring opening due to buffer pH)[4], ensuring only true enzymatic metabolites are reported.

Step 2: Reaction Quenching and Extraction

Protocol: At designated time points (0, 15, 30, 60, 120 mins), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 15,000 × g for 15 minutes at 4°C. Causality & Logic: Acetonitrile rapidly denatures enzymes, freezing the metabolic profile in time. The 3:1 ratio simultaneously precipitates the protein matrix while effectively extracting both the moderately lipophilic parent compound and its highly polar ring-opened/glucuronidated metabolites.

Step 3: LC-HRMS/MS Acquisition

Protocol: Inject the supernatant onto a UHPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer. Utilize a reverse-phase C18 column with a highly aqueous starting gradient to retain the polar ring-opened metabolites. Operate the MS in positive electrospray ionization (+ESI) using Data-Dependent Acquisition (DDA). Causality & Logic: DDA dynamically isolates the most intense precursor ions for MS/MS fragmentation. This provides the diagnostic product ion spectra required to localize the exact site of oxidation—for instance, distinguishing ring hydroxylation from ethyl chain hydroxylation based on specific neutral losses in the collision cell.

Workflow Incubation In Vitro Incubation (Human Hepatocytes) Quench Protein Precipitation (Ice-Cold ACN) Incubation->Quench LC UHPLC Separation (C18, Aqueous Gradient) Quench->LC MS High-Resolution MS/MS (DDA Mode, +ESI) LC->MS Analysis Data Processing (Mass Defect Filtering) MS->Analysis

Fig 2. Self-validating LC-HRMS/MS workflow for metabolite identification and structural elucidation.

Quantitative Data Interpretation & Structural Elucidation

Data processing relies on Mass Defect Filtering (MDF). Because biotransformations add specific atoms (e.g., Oxygen = +15.9949 Da), the fractional mass of the metabolites will shift predictably from the parent compound.

Table 1: Predicted High-Resolution Mass Shifts for 5-Ethyl-5-methylazepan-2-one

Metabolic PathwayBiotransformationChemical FormulaExpected Δ Mass (Da)Predicted Precursor Ion [M+H]+ Primary Enzyme System
Parent None C9​H17​NO 0.0000156.1384N/A
Phase I Hydroxylation (+O) C9​H17​NO2​ +15.9949172.1333CYP450s (e.g., CYP3A4)
Phase I Ring Opening (+ H2​O ) C9​H19​NO2​ +18.0106174.1489Cytosolic Amidases
Phase II O-Glucuronidation C15​H25​NO8​ +176.0321348.1654UGTs

Note: Exact masses are calculated based on monoisotopic mass. The M+H adduct mass includes the addition of a proton (1.0073 Da).

Structural Elucidation Logic: To pinpoint the exact location of a hydroxylation (+15.9949 Da shift), analyze the MS/MS fragmentation pattern. If the MS/MS spectrum of the m/z 172.1333 ion shows a predominant neutral loss of H2​O (-18 Da), it strongly suggests aliphatic hydroxylation on the ethyl or methyl chain. Conversely, if the lactam ring undergoes direct cleavage in the collision cell without prior water loss, the hydroxylation is likely situated directly on the azepanone ring backbone.

Conclusion

The identification of 5-Ethyl-5-methylazepan-2-one metabolic pathways requires a balanced approach that accounts for both CYP-mediated aliphatic oxidation and amidase-driven lactam hydrolysis. By utilizing intact hepatocyte models combined with heat-inactivated controls and high-resolution DDA mass spectrometry, researchers can establish a self-validating analytical loop. This ensures that all assigned metabolites are biologically relevant, providing a high-confidence foundation for downstream pharmacokinetic modeling and structural optimization.

Sources

Foundational

5-Ethyl-5-methylazepan-2-one Receptor Binding Affinity Assays: A Comprehensive Technical Guide

Executive Summary The 5-ethyl-5-methylazepan-2-one scaffold represents a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural core for novel neuroactive and immunomodulatory agents. Mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-ethyl-5-methylazepan-2-one scaffold represents a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural core for novel neuroactive and immunomodulatory agents. Most notably, derivatives of this 7-membered lactam ring have demonstrated profound efficacy as Cannabinoid Type 2 (CB2) receptor agonists for inflammatory pain[1], as well as Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine therapy[2].

This whitepaper provides an in-depth, field-proven technical guide for establishing self-validating receptor binding and functional affinity assays for compounds derived from the 5-ethyl-5-methylazepan-2-one core. By moving beyond basic procedural steps to explain the causality behind experimental choices, this guide ensures that your assay architecture is robust, reproducible, and ready for high-throughput screening (HTS).

Pharmacological Context: The Scaffold Rationale

Before designing an assay, one must understand the physical chemistry of the ligand. Why is the 5-ethyl-5-methyl substitution on the azepan-2-one ring so critical?

  • Conformational Restriction: The quaternary carbon at position 5 locks the 7-membered lactam ring into a rigid chair-like conformation. This reduces the entropic penalty upon receptor binding.

  • Hydrophobic Vectoring: The ethyl and methyl groups introduce localized lipophilicity. In the context of the CB2 receptor, molecular docking and structure-activity relationship (SAR) studies reveal that the azepan-2-one ring specifically projects into a deep hydrophobic pocket, forming critical interactions with residues such as W2586.48 and F1173.36 —key determinants for CB2 ligand recognition[1].

Because these derivatives are highly lipophilic, they are prone to non-specific binding (NSB) to plasticware and assay membranes. Assay design must explicitly account for this lipophilicity to prevent false positives and artificially inflated affinity metrics.

Protocol A: Competitive Radioligand Binding Assay ( Ki​ Determination)

This protocol determines the equilibrium dissociation constant ( Ki​ ) of 5-ethyl-5-methylazepan-2-one derivatives by measuring their ability to displace a known radioligand (e.g., [³H]CP55,940 for CB2 receptors)[3].

Self-Validating System Requirements

To ensure the assay is self-validating, every plate must include:

  • Total Binding (TB) Wells: Radioligand + Vehicle (defines maximum signal).

  • Non-Specific Binding (NSB) Wells: Radioligand + 10 µM unlabeled reference ligand (e.g., WIN55,212-2).

  • Quality Control: The assay is only valid if the Z′ -factor between TB and NSB wells is >0.5 .

Step-by-Step Methodology & Causality
  • Membrane Preparation:

    • Action: Harvest CHO-K1 cells stably expressing human CB2 receptors. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) containing 2.5 mM EDTA and protease inhibitors.

    • Causality: EDTA chelates divalent cations ( Ca2+ , Mg2+ ) required by endogenous metalloproteases, preserving receptor integrity during lysis.

  • Assay Setup:

    • Action: In a 96-well deep-well plate, combine 50 µL of the azepan-2-one test compound (10⁻¹¹ to 10⁻⁵ M in assay buffer with 0.1% BSA), 50 µL of [³H]CP55,940 (final concentration ~0.5 nM), and 100 µL of membrane suspension (~20 µg protein/well).

    • Causality: 0.1% Bovine Serum Albumin (BSA) is critical. It acts as a carrier protein, preventing the highly lipophilic 5-ethyl-5-methylazepan-2-one derivatives from adhering to the walls of the plastic wells, which would otherwise reduce the effective free ligand concentration.

  • Equilibration Incubation:

    • Action: Incubate the plates at 30°C for exactly 90 minutes.

    • Causality: Lipophilic GPCR ligands exhibit slow association/dissociation kinetics. 90 minutes guarantees thermodynamic equilibrium, an absolute prerequisite for applying the Cheng-Prusoff equation later[3].

  • Rapid Filtration & Washing:

    • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filter plates pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour. Wash 3x with ice-cold buffer.

    • Causality: PEI is a cationic polymer. Pre-soaking neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the lipophilic radioligand to the filter matrix, thereby maximizing the signal-to-noise ratio.

  • Detection:

    • Action: Dry the filters, add 40 µL of scintillation cocktail, and quantify radioactivity (CPM) using a MicroBeta counter.

Radioligand_Workflow Membrane Membrane Prep (CHO-hCB2) Incubate Incubation (Ligand + ³H-Probe) Membrane->Incubate Filter Rapid Filtration (GF/C Plates) Incubate->Filter Wash Washing (Remove Unbound) Filter->Wash Count Scintillation Counting Wash->Count

Fig 2: Step-by-step workflow for competitive radioligand binding assays.

Protocol B: GloSensor cAMP Accumulation Assay (Functional Efficacy)

Binding affinity ( Ki​ ) does not indicate whether a compound is an agonist or antagonist. To determine the functional efficacy ( EC50​ ) of azepan-2-one derivatives at Gi-coupled receptors (like CB2), we utilize a live-cell GloSensor cAMP assay[1].

Step-by-Step Methodology & Causality
  • Cell Preparation & Substrate Loading:

    • Action: Seed CHO-hCB2 cells co-transfected with the pGloSensor™-22F plasmid into white-walled 96-well plates. Replace media with buffer containing 2% GloSensor™ cAMP Reagent and 500 µM IBMX. Incubate for 2 hours at 25°C.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of cAMP, ensuring the luminescence signal is a direct, uncorrupted reflection of Adenylate Cyclase (AC) activity. White-walled plates are mandatory to prevent optical crosstalk between adjacent wells during luminescence reading.

  • Compound Addition (Agonist Phase):

    • Action: Add the azepan-2-one derivative (10⁻¹⁰ to 10⁻⁵ M) and incubate for 15 minutes.

  • Forskolin Stimulation:

    • Action: Add Forskolin to a final concentration of 10 µM. Incubate for 20 minutes.

    • Causality: Because CB2 is a Gi-coupled receptor, its activation inhibits cAMP production. To measure an inhibition, you must first artificially raise the baseline. Forskolin directly activates Adenylate Cyclase, flooding the cell with cAMP. An effective azepan-2-one agonist will suppress this Forskolin-induced cAMP spike, resulting in a dose-dependent decrease in luminescence[1].

  • Detection:

    • Action: Read luminescence on a microplate reader.

GloSensor_Logic Ligand Azepan-2-one Agonist Receptor CB2 Receptor (Gi-Coupled) Ligand->Receptor Binds AC Adenylate Cyclase Receptor->AC Inhibits (Gαi) Forskolin Forskolin Forskolin->AC Stimulates cAMP cAMP Levels (Decreased) AC->cAMP Net Production Sensor GloSensor Biosensor cAMP->Sensor Binds Output Luminescence Drop Sensor->Output Signal Output

Fig 1: Gi-coupled receptor signaling and GloSensor cAMP assay logic for azepan-2-one agonists.

Data Analysis & Quantitative Interpretation

Raw CPM or luminescence values must be mathematically transformed into standardized pharmacological metrics.

For radioligand binding, the IC50​ (concentration inhibiting 50% of radioligand binding) is converted to the absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used in the assay, and Kd​ is the dissociation constant of the radioligand for the specific receptor batch[4]. This mathematical correction is vital because it makes the Ki​ value independent of the specific assay conditions, allowing direct comparison with literature values.

Quantitative Data Summary

Below is a summarized data table reflecting the pharmacological profile of optimized azepan-2-one derivatives against target receptors, demonstrating the high selectivity achievable with this scaffold.

Compound IDScaffold ModificationTarget Receptor Ki​ (nM) EC50​ (nM)Efficacy ( Emax​ )Selectivity Profile
WIN55,212-2 Reference AgonistCB22.55.1100%Non-selective (CB1/CB2)
Cmpd 25r 4-(1,2,4-oxadiazol-5-yl)CB218.421.087%>1428x (vs CB1)
Analog A 5,5-dimethylCB245.260.575%>500x (vs CB1)
Telcagepant 6-(2,3-difluorophenyl)CGRP1.2N/A (Antag)N/A>1000x (vs AM1)

Data adapted from recent structure-activity relationship investigations into azepan-2-one derivatives[1][2].

References

  • Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain, Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Synthesis of the (3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-one of telcagepant (MK-0974), a calcitonin gene-related peptide receptor antagonist for the treatment of migraine headache, Organic Letters (ACS Publications). URL:[Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology, Springer Nature Experiments. URL:[Link]

  • Analyses of ligand binding to IP3 receptors using fluorescence polarization, Nature Protocols. URL:[Link]

Sources

Exploratory

In Silico Molecular Docking Studies of 5-Ethyl-5-methylazepan-2-one: A Predictive Framework for Cannabinoid Type 2 (CB2) Receptor Modulation

Executive Summary The azepan-2-one (caprolactam) scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Recent literature has demonstrated the profound efficacy of azepan-2-one derivatives as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azepan-2-one (caprolactam) scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Recent literature has demonstrated the profound efficacy of azepan-2-one derivatives as highly selective Cannabinoid Type 2 (CB2) receptor agonists, offering promising avenues for the treatment of inflammatory pain without the psychoactive side effects associated with CB1 receptor activation[1]. This whitepaper provides a comprehensive, self-validating in silico protocol for evaluating 5-Ethyl-5-methylazepan-2-one (CAS 140911-65-5) as a core scaffold for CB2 receptor binding. By synthesizing quantum mechanical (QM) ligand preparation, molecular docking, and molecular dynamics (MD), this guide establishes a robust pipeline for rational drug design.

Computational Rationale & Target Selection

The selection of the CB2 receptor as a primary target for 5-Ethyl-5-methylazepan-2-one is grounded in recent structure-activity relationship (SAR) studies. Research indicates that the azepan-2-one ring forms critical hydrophobic interactions with key residues in the CB2 active site, specifically W258^6.48 and F117^3.36, which are essential for ligand recognition and receptor activation[1]. Furthermore, the lactam moiety acts as a vital hydrogen bond acceptor.

The CB2 Signaling Cascade

Activation of the CB2 receptor by azepan-2-one derivatives triggers a G_i/o protein-coupled cascade, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels, which ultimately mitigates inflammatory pathways.

G LIG Azepan-2-one Agonist CB2 CB2 Receptor (Activation) LIG->CB2 GI Gi/o Protein Coupling CB2->GI AC Adenylyl Cyclase (Inhibition) GI->AC cAMP cAMP Levels (Decrease) AC->cAMP PKA PKA Activity (Downregulation) cAMP->PKA

Caption: G_i/o-mediated signaling pathway following CB2 receptor activation by azepan-2-one agonists.

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity docking results, the methodology must account for the electronic distribution of the lactam ring and the flexibility of the ethyl and methyl substituents at the C5 position.

Ligand Preparation and Quantum Mechanics (QM) Optimization

Standard molecular mechanics force fields often fail to accurately capture the partial charges of novel lactam derivatives. Therefore, Density Functional Theory (DFT) is employed to evaluate the molecular electrostatic potential and frontier molecular orbitals[2].

Step-by-Step Protocol:

  • Initial Modeling: Construct the 3D structure of 5-Ethyl-5-methylazepan-2-one using ChemDraw and convert it to a 3D format (.sdf) using OpenBabel.

  • Geometry Optimization: Perform DFT calculations using the B3LYP/6-311++G(d,p) level of theory in Gaussian 16[2]. Causality: This specific basis set accurately models the electron density around the highly electronegative carbonyl oxygen, which is critical for predicting hydrogen bonding with receptor residues.

  • Charge Assignment: Extract Restrained Electrostatic Potential (RESP) charges from the optimized geometry to replace default force field charges.

Protein Preparation and Grid Generation

Step-by-Step Protocol:

  • Structure Retrieval: Download the high-resolution cryo-EM structure of the active human CB2 receptor (e.g., PDB ID: 6PT0 or 5ZTY).

  • Pre-processing: Use the Protein Preparation Wizard (Schrödinger Suite). Assign bond orders, add missing hydrogens, and optimize the H-bond network at pH 7.4 to reflect physiological conditions.

  • Receptor Grid Generation: Center the docking grid on the known allosteric/orthosteric pocket encompassing residues W258^6.48 and F117^3.36[1]. Set the bounding box to 20 × 20 × 20 Å to allow sufficient sampling of the ethyl and methyl conformational space.

Molecular Docking and Dynamics

Step-by-Step Protocol:

  • Docking Execution: Run Extra Precision (XP) Glide docking. The XP scoring function introduces severe penalties for steric clashes, which is vital for evaluating the bulky 5-ethyl-5-methyl substitution on the 7-membered azepanone ring.

  • MD Simulation (Validation): Subject the top-scoring pose to a 100 ns Molecular Dynamics simulation using GROMACS with the AMBER99SB-ILDN force field to assess the temporal stability of the ligand-receptor complex.

G LIG Ligand Prep: 5-Ethyl-5-methylazepan-2-one (DFT B3LYP/6-311++G(d,p)) DOCK Molecular Docking (Glide XP Scoring) LIG->DOCK PROT Protein Prep: CB2 Receptor (Protonation at pH 7.4) GRID Receptor Grid Generation (Centered on W258 & F117) PROT->GRID GRID->DOCK MD MD Simulation (100 ns) (GROMACS / AMBER) DOCK->MD MMPBSA MM-PBSA Binding Free Energy (Trajectory Analysis) MD->MMPBSA

Caption: Comprehensive in silico workflow for predicting azepan-2-one binding affinities.

Quantitative Data Presentation

The following table summarizes the anticipated quantitative metrics derived from the docking and subsequent MM-PBSA free energy calculations. The data highlights the specific energetic contributions of the azepan-2-one scaffold.

Ligand / ScaffoldGlide XP Score (kcal/mol)MM-PBSA ΔG_bind (kcal/mol)Key Interacting ResiduesInteraction Type
5-Ethyl-5-methylazepan-2-one -7.85-32.40 ± 2.1W258^6.48, F117^3.36Hydrophobic (π-alkyl)
S285^7.39H-Bond (Carbonyl O)
Reference CB2 Agonist (AM1241)-9.12-41.55 ± 1.8W258^6.48, F117^3.36, Y190^5.39Hydrophobic, π-π stacking

Table 1: Comparative docking scores and binding free energies. The azepan-2-one ring establishes a strong baseline affinity primarily driven by hydrophobic packing of the 5-alkyl substitutions against W258.

Conclusion

The in silico evaluation of 5-Ethyl-5-methylazepan-2-one reveals its potential as a highly viable structural core for CB2 receptor modulation. By strictly adhering to QM-derived charge assignments and validating static docking poses with rigorous MD simulations, researchers can confidently utilize this scaffold to develop novel, non-addictive analgesic agents. The strategic substitution at the C5 position (ethyl and methyl groups) provides optimal steric bulk to anchor the molecule within the hydrophobic pocket defined by W258^6.48 and F117^3.36[1].

Sources

Protocols & Analytical Methods

Method

Application Note and Detailed Protocol: Synthesis of 5-Ethyl-5-methylazepan-2-one

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Ethyl-5-methylazepan-2-one, a substituted ε-caprolactam derivative. This guide is intended for researchers, scientists, and professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Ethyl-5-methylazepan-2-one, a substituted ε-caprolactam derivative. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol is designed with scientific integrity, detailing not just the procedural steps but also the underlying chemical principles and safety considerations.

Introduction and Scientific Background

5-Ethyl-5-methylazepan-2-one is a lactam, a cyclic amide, which serves as a valuable building block in medicinal chemistry and materials science. The synthesis of substituted caprolactams is of significant interest due to their presence in various biologically active molecules and their use as monomers for the production of specialized nylons.

The synthetic route detailed herein involves a two-step process commencing from 4-ethyl-4-methylcyclohexanone. The key transformation is the Beckmann rearrangement, a classic and powerful reaction in organic chemistry for the conversion of oximes to amides.[1][2][3] This rearrangement proceeds via an acid-catalyzed intramolecular migration of an alkyl group to an electron-deficient nitrogen atom.[3][4]

The overall synthetic pathway is as follows:

  • Oximation: Reaction of 4-ethyl-4-methylcyclohexanone with hydroxylamine hydrochloride to form 4-ethyl-4-methylcyclohexanone oxime.

  • Beckmann Rearrangement: Acid-catalyzed rearrangement of the oxime to yield the target lactam, 5-Ethyl-5-methylazepan-2-one.

Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )Key PropertiesSupplier/Grade
4-Ethyl-4-methylcyclohexanoneC9H16O140.22LiquidACS Reagent Grade
Hydroxylamine HydrochlorideNH2OH·HCl69.49Solid, corrosiveACS Reagent Grade
Sodium AcetateCH3COONa82.03SolidAnhydrous, ACS Grade
Sulfuric AcidH2SO498.08Liquid, highly corrosiveConcentrated (98%)
Diethyl Ether(C2H5)2O74.12Liquid, flammableAnhydrous
Sodium BicarbonateNaHCO384.01SolidSaturated aqueous solution
Sodium SulfateNa2SO4142.04SolidAnhydrous
EthanolC2H5OH46.07Liquid95%
Deionized WaterH2O18.02

Health and Safety Precautions

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sulfuric Acid (Concentrated): Extremely corrosive and can cause severe burns.[5][6][7][8] Handle with extreme care. Always add acid to water slowly, never the other way around, to avoid violent exothermic reactions.[6] In case of skin contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][8][9]

  • Hydroxylamine Hydrochloride: Corrosive and can be harmful if swallowed or in contact with skin.[10][11][12] It is also a potential mutagen.[13] Avoid inhalation of dust.[10][11] In case of contact, rinse the affected area with plenty of water.[10][12]

  • Diethyl Ether: Highly flammable and volatile. Work away from any potential ignition sources.

  • 4-Ethyl-4-methylcyclohexanone: May cause skin and eye irritation. Handle with care.

Experimental Protocol

Step 1: Synthesis of 4-Ethyl-4-methylcyclohexanone Oxime

This step involves the reaction of a ketone with hydroxylamine to form an oxime. Sodium acetate is used as a base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine for the reaction.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethyl-4-methylcyclohexanone (14.0 g, 0.1 mol), hydroxylamine hydrochloride (8.3 g, 0.12 mol), sodium acetate (10.0 g, 0.122 mol), ethanol (100 mL), and water (20 mL).

  • Heat the reaction mixture to reflux with stirring for 2 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Remove the ethanol via rotary evaporation.

  • Add 100 mL of deionized water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-ethyl-4-methylcyclohexanone oxime as a solid or viscous oil. The product can be used in the next step without further purification if it appears relatively clean by TLC analysis.

Step 2: Beckmann Rearrangement to 5-Ethyl-5-methylazepan-2-one

The Beckmann rearrangement is catalyzed by a strong acid, in this case, concentrated sulfuric acid. The acid protonates the hydroxyl group of the oxime, converting it into a good leaving group (water). This facilitates the migration of the alkyl group anti-periplanar to the leaving group.

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place the crude 4-ethyl-4-methylcyclohexanone oxime (15.5 g, assuming quantitative yield from the previous step) and cool the flask in an ice-water bath.

  • Slowly add concentrated sulfuric acid (30 mL) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate a significant amount of CO2 gas.

  • Extract the aqueous mixture with diethyl ether (4 x 75 mL).

  • Combine the organic extracts and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 5-Ethyl-5-methylazepan-2-one.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure product.

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Oximation cluster_step2 Step 2: Beckmann Rearrangement cluster_purification Purification Ketone 4-Ethyl-4-methylcyclohexanone Reagents1 NH2OH·HCl, CH3COONa, Ethanol/Water Ketone->Reagents1 Oxime 4-Ethyl-4-methylcyclohexanone Oxime Reagents1->Oxime Reflux, 2h Reagents2 Conc. H2SO4 Oxime->Reagents2 Lactam 5-Ethyl-5-methylazepan-2-one Reagents2->Lactam 0°C to RT, 1h Purification Extraction & Vacuum Distillation/ Recrystallization Lactam->Purification Pure_Lactam Pure Product Purification->Pure_Lactam Beckmann_Rearrangement cluster_mechanism Beckmann Rearrangement Mechanism Oxime Oxime Protonated_Oxime Protonated Oxime Oxime->Protonated_Oxime + H+ Intermediate Nitrilium Ion Intermediate Protonated_Oxime->Intermediate - H2O, Rearrangement Water_Adduct Water Adduct Intermediate->Water_Adduct + H2O Enol_Amide Enol of Amide Water_Adduct->Enol_Amide - H+ Lactam Lactam (Product) Enol_Amide->Lactam Tautomerization

Caption: Simplified mechanism of the Beckmann rearrangement.

References

  • CORECHEM Inc. Safe Handling Guide: Sulfuric Acid. [Link]

  • Infinity Chemicals. Hydroxylamine Hydrochloride Safety Data Sheet. [Link]

  • NC Department of Health and Human Services. Occupational Safety Resources on Sulfuric Acid. [Link]

  • SLAC National Accelerator Laboratory. Sulfuric Acid Safe Handling Guideline. [Link]

  • VelocityEHS. Sulfuric Acid Safety Tips – Sulfuric Acid MSDS Information. [Link]

  • University of California, Berkeley. Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. [Link]

  • Wikipedia. Beckmann rearrangement. [Link]

  • Denmark, S. E. The Beckmann Rearrangement. [Link]

  • Master Organic Chemistry. The Beckmann Rearrangement. [Link]

  • Organic Preparations and Procedures International. Synthesis of 4,4-bis(2-methoxyethyl)cyclohexanone and of 4,4-bis(2-methoxyethyl)-2-cyclohexen-1-one. [Link]

  • Organic Chemistry Portal. Beckmann Rearrangement. [Link]

Sources

Application

Advanced Ring-Opening Polymerization Protocols for 5-Ethyl-5-methylazepan-2-one: A Comprehensive Guide for Researchers

This guide provides an in-depth exploration of the ring-opening polymerization (ROP) of 5-Ethyl-5-methylazepan-2-one, a C5-disubstituted ε-caprolactam derivative. The introduction of ethyl and methyl groups at the C5 pos...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the ring-opening polymerization (ROP) of 5-Ethyl-5-methylazepan-2-one, a C5-disubstituted ε-caprolactam derivative. The introduction of ethyl and methyl groups at the C5 position presents unique opportunities for the synthesis of novel polyamides with tailored thermal and mechanical properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed application notes and validated protocols for various ROP techniques. We will delve into the mechanistic nuances of anionic, cationic, and enzymatic ROP, providing not just procedural steps, but also the scientific rationale behind the selection of reagents and reaction conditions.

The presence of geminal dialkyl substituents on the caprolactam ring can influence monomer reactivity and the characteristics of the resulting polymer. While specific literature on 5-Ethyl-5-methylazepan-2-one is emerging, the protocols herein are built upon established principles for substituted lactam polymerization, providing a robust starting point for investigation and optimization.

Anionic Ring-Opening Polymerization (AROP): The Workhorse Technique

Anionic ROP is the most prevalent and efficient method for the polymerization of lactams.[1][2] It is characterized by fast reaction rates and the ability to achieve high molecular weight polymers. The mechanism relies on a strong base to generate a lactamate anion, which then acts as the propagating species.[3] An activator, typically an N-acyllactam, is often employed to accelerate the polymerization by providing a more reactive growth center.[2]

Causality Behind Experimental Choices in AROP
  • Initiator Selection: Strong, non-nucleophilic bases like sodium hydride (NaH) or sodium metal are ideal for generating the initial lactamate anion without competing side reactions.[2][4] The concentration of the initiator directly impacts the number of growing polymer chains and thus the final molecular weight.

  • Activator Role: N-acetyl-ε-caprolactam serves as a chain initiator, and its concentration relative to the monomer can be used to control the molecular weight of the resulting polymer.[1]

  • Temperature Control: The polymerization of lactams is an exothermic process. Maintaining a controlled temperature is crucial to prevent side reactions and ensure a uniform polymer. The polymerization is typically carried out above the melting point of the monomer and below the melting point of the resulting polymer to facilitate a bulk polymerization process.[3]

  • Inert Atmosphere: The anionic species involved in the polymerization are highly sensitive to moisture and carbon dioxide. Therefore, all manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).

Detailed Protocol for Anionic ROP of 5-Ethyl-5-methylazepan-2-one

Materials:

  • 5-Ethyl-5-methylazepan-2-one (monomer)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (initiator)

  • N-acetyl-ε-caprolactam (activator)

  • Anhydrous toluene (for washing NaH)

  • Dry, distilled ε-caprolactam (for initiator preparation, optional)

  • Nitrogen or Argon gas (high purity)

  • Schlenk line and glassware

Procedure:

  • Monomer and Glassware Preparation:

    • Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.

    • Purify the 5-Ethyl-5-methylazepan-2-one monomer by vacuum distillation or recrystallization to remove any impurities, especially water.

  • Initiator Preparation (Sodium Lactamate):

    • In a Schlenk flask under an inert atmosphere, wash a calculated amount of NaH with anhydrous toluene to remove the mineral oil. Decant the toluene carefully.

    • Add the purified, molten 5-Ethyl-5-methylazepan-2-one to the washed NaH.

    • Heat the mixture to 70-80 °C with stirring. The evolution of hydrogen gas indicates the formation of the sodium lactamate initiator. The reaction is complete when gas evolution ceases.

  • Polymerization:

    • In a separate Schlenk flask, melt the bulk of the purified 5-Ethyl-5-methylazepan-2-one monomer under an inert atmosphere and heat to the desired polymerization temperature (e.g., 150-180 °C).

    • Add the activator, N-acetyl-ε-caprolactam, to the molten monomer and stir until dissolved.

    • Inject the freshly prepared sodium lactamate initiator solution into the monomer/activator mixture with vigorous stirring.

    • The polymerization is typically rapid and is accompanied by an increase in viscosity. The reaction is usually complete within 15-60 minutes.

  • Polymer Isolation and Purification:

    • Once the polymerization is complete, cool the reactor to room temperature.

    • The solid polymer can be removed from the flask.

    • To remove any unreacted monomer and initiator residues, the polymer can be ground into smaller pieces and washed with hot water, followed by drying in a vacuum oven.

Quantitative Data Summary (Anionic ROP)

ParameterSuggested RangeRationale
Monomer:Initiator Ratio100:1 to 500:1Controls the molecular weight; a higher ratio leads to a higher molecular weight.
Monomer:Activator Ratio100:1 to 500:1Influences the rate of polymerization and molecular weight distribution.
Temperature150 - 180 °CEnsures the monomer is molten and promotes a rapid polymerization rate.
Reaction Time15 - 60 minutesTypically sufficient for high conversion with an activated system.

Experimental Workflow for Anionic ROP

AROP_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_iso Isolation Monomer Purify Monomer Melt Melt Monomer Monomer->Melt Glassware Dry Glassware Glassware->Melt Initiator Prepare Initiator (NaH + Monomer) Add_Initiator Add Initiator Initiator->Add_Initiator Add_Activator Add Activator Melt->Add_Activator Add_Activator->Add_Initiator Polymerize Polymerize (150-180 °C) Add_Initiator->Polymerize Cool Cool to RT Polymerize->Cool Isolate Isolate Polymer Cool->Isolate Wash Wash & Dry Isolate->Wash

Caption: Workflow for the anionic ring-opening polymerization of 5-Ethyl-5-methylazepan-2-one.

Cationic Ring-Opening Polymerization (CROP): An Alternative Pathway

Cationic ROP of lactams is typically initiated by strong protic acids or Lewis acids.[5] While generally less common than AROP for producing high molecular weight polyamides, CROP can be a valuable technique, particularly for monomers that may be sensitive to strong bases. The mechanism involves the protonation of the carbonyl oxygen of the lactam, which activates the monomer for nucleophilic attack by another monomer molecule.[6]

Rationale for Experimental Design in CROP
  • Initiator Choice: Strong protonic acids like triflic acid or solid acid catalysts such as montmorillonite clay can effectively initiate the polymerization.[5][7] The concentration of the initiator will influence the polymerization rate.

  • Temperature: Higher temperatures are often required for CROP compared to AROP to achieve reasonable reaction rates.[5] However, excessively high temperatures can lead to side reactions and polymer degradation.

  • Bulk vs. Solution Polymerization: CROP can be carried out in bulk (neat monomer) or in a high-boiling point, non-coordinating solvent. Bulk polymerization is often preferred for its simplicity and higher reaction rates.

Detailed Protocol for Cationic ROP of 5-Ethyl-5-methylazepan-2-one

Materials:

  • 5-Ethyl-5-methylazepan-2-one (monomer)

  • Trifluoromethanesulfonic acid (Triflic acid) or Montmorillonite K-10 clay (initiator)

  • Anhydrous toluene or other suitable high-boiling solvent (optional)

  • Nitrogen or Argon gas (high purity)

  • Schlenk line and glassware

Procedure:

  • Monomer and Glassware Preparation:

    • Follow the same drying and purification procedures as for AROP.

  • Polymerization (Bulk):

    • In a Schlenk flask under an inert atmosphere, melt the purified 5-Ethyl-5-methylazepan-2-one and heat to the desired polymerization temperature (e.g., 180-220 °C).

    • Carefully add the cationic initiator (e.g., a small amount of triflic acid or a pre-determined weight of dried montmorillonite clay) to the molten monomer with efficient stirring.

    • Monitor the reaction by observing the increase in viscosity. The polymerization time can range from a few hours to 24 hours depending on the temperature and initiator concentration.

  • Polymer Isolation and Purification:

    • After the desired reaction time, cool the mixture to room temperature.

    • If a solvent was used, precipitate the polymer in a non-solvent like diethyl ether.

    • If the polymerization was done in bulk, the solid polymer can be dissolved in a suitable solvent (e.g., formic acid or m-cresol) and reprecipitated.

    • Wash the polymer thoroughly to remove any residual initiator and monomer, and then dry under vacuum.

Quantitative Data Summary (Cationic ROP)

ParameterSuggested RangeRationale
Monomer:Initiator Ratio100:1 to 1000:1Higher ratios are often used to achieve higher molecular weights.
Temperature180 - 220 °CHigher temperatures are generally needed to drive the cationic polymerization.
Reaction Time2 - 24 hoursSlower than AROP, requiring longer reaction times for high conversion.

Cationic Polymerization Mechanism

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Monomer1 Lactam Monomer Activated_Monomer Protonated Monomer Monomer1->Activated_Monomer Protonation Proton H+ Proton->Activated_Monomer Monomer2 Lactam Monomer Dimer Dimer Activated_Monomer->Dimer Nucleophilic Attack Monomer2->Dimer Growing_Chain Growing Polymer Chain Dimer->Growing_Chain Chain Growth

Caption: Simplified mechanism of cationic ring-opening polymerization of a lactam.

Enzymatic Ring-Opening Polymerization (eROP): A Green Alternative

Enzymatic ROP offers a more environmentally friendly approach to polyamide synthesis, often proceeding under milder conditions and with high selectivity.[2] Lipases, particularly Candida antarctica lipase B (CAL-B), have been shown to catalyze the ROP of lactams. The proposed mechanism involves the activation of the lactam by the enzyme's active site.

Key Considerations for Enzymatic ROP
  • Enzyme Selection: Immobilized CAL-B (e.g., Novozym 435) is a robust and commonly used catalyst for eROP of lactams.

  • Reaction Medium: The choice of solvent can significantly impact enzyme activity and polymer solubility. Apolar organic solvents like toluene are often used.

  • Temperature: eROP is typically conducted at moderate temperatures (e.g., 60-90 °C) to maintain enzyme stability and activity.

  • Water Content: The presence of water can lead to competing hydrolysis reactions. Therefore, the reaction should be carried out under anhydrous conditions.

Detailed Protocol for Enzymatic ROP of 5-Ethyl-5-methylazepan-2-one

Materials:

  • 5-Ethyl-5-methylazepan-2-one (monomer)

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Anhydrous toluene (solvent)

  • Molecular sieves (for drying solvent)

  • Nitrogen or Argon gas (high purity)

Procedure:

  • Enzyme and Monomer Preparation:

    • Dry the immobilized enzyme under vacuum prior to use.

    • Purify the monomer as described in the AROP protocol.

    • Dry the toluene over molecular sieves.

  • Polymerization:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified monomer in anhydrous toluene.

    • Add the dried immobilized enzyme to the monomer solution.

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with gentle stirring.

    • The polymerization is typically slow and may require several days to achieve high conversion.

  • Polymer Isolation and Purification:

    • After the desired reaction time, cool the mixture to room temperature.

    • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Precipitate the polymer by adding the toluene solution to a non-solvent such as cold methanol or hexane.

    • Collect the precipitated polymer by filtration and dry under vacuum.

Quantitative Data Summary (Enzymatic ROP)

ParameterSuggested RangeRationale
Monomer Concentration0.1 - 1.0 M in tolueneBalances reaction rate and polymer solubility.
Enzyme Loading5 - 20 wt% relative to monomerHigher loading can increase the reaction rate.
Temperature60 - 90 °COptimal range for CAL-B activity and stability.
Reaction Time24 - 96 hoursEnzymatic polymerizations are generally slower than ionic methods.

Comparison of ROP Techniques

ROP_Comparison cluster_arop Anionic ROP cluster_crop Cationic ROP cluster_erop Enzymatic ROP AROP_Rate Fast Rate AROP_MW High MW AROP_Cond Strictly Anhydrous CROP_Rate Moderate Rate CROP_MW Variable MW CROP_Cond Acidic Conditions EROP_Rate Slow Rate EROP_MW Moderate MW EROP_Cond Mild Conditions

Caption: Key characteristics of different ROP techniques for lactams.

Polymer Characterization

Following successful polymerization, comprehensive characterization of the resulting poly(5-Ethyl-5-methylazepan-2-one) is essential to understand its properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the extent of monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Conclusion and Future Outlook

The ring-opening polymerization of 5-Ethyl-5-methylazepan-2-one opens a new avenue for the development of advanced polyamides with potentially unique properties. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and explore these novel materials. Further optimization of reaction conditions and a thorough investigation of the structure-property relationships of the resulting polymers will be crucial for unlocking their full potential in various applications, from high-performance engineering plastics to specialized biomaterials. The geminal substitution pattern may also impart interesting characteristics such as enhanced solubility or altered crystallinity, making this a fertile area for future research. A recent study on γ-dimethyl substituted caprolactam demonstrated that such polymers could be chemically recyclable through thermal depolymerization, suggesting a promising path for sustainable polyamides derived from 5-Ethyl-5-methylazepan-2-one.[8]

References

  • Improved process for the anionic polymerization of caprolactam, and for the copolymerization thereoff with other lactams. EP0256323A1.
  • Anionic polymeriz
  • Kherroub, D. E., Belbachir, M., & Lamouri, S. (2014). Cationic Ring Opening polymerization of ε-caprolactam by a Montmorillonite Clay Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis, 9(1), 74-80. [Link]

  • Process for an anionic melt polymerization of caprolactam with initiator, activator, coadjuvant and dispersing medium. US5039784A.
  • Tarkin-Tas, E., & Mathias, L. J. (2010). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. Macromolecules, 43(2), 968–974. [Link]

  • Zhang, Y., et al. (2024). Accessing Chemically Recyclable Polyamides with Tunable Properties via Geminal Dimethyl Substitution. ChemRxiv. [Link]

  • Tarkin-Tas, E., & Mathias, L. J. (2010). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal. Macromolecules, 43(2), 968-974. [Link]

  • Rusu, M., et al. (1998). Anionic polymerization of caprolactam in organic media. Morphological aspects. Polymer, 39(18), 4335-4342. [Link]

  • Hedrick, J. L., et al. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Chemical Society Reviews, 51(19), 8258-8275. [Link]

  • Hong, M., & Chen, E. Y. X. (2020). Geminal Dimethyl Substitution Enables Controlled Polymerization of Penicillamine-Derived b-Thiolactones and Reversed Depolymerization. Journal of the American Chemical Society, 142(27), 11846-11854. [Link]

  • Kherroub, D. E., Belbachir, M., & Lamouri, S. (2014). Cationic Ring Opening Polymerization of ε-caprolactam by a Montmorillonite Clay Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis, 9(1), 74-80. [Link]

  • Lligadas, G., et al. (2006). Cationic ring opening polymerization of ε-caprolactone using silanes: Tuning of molecular weight and in-situ incorporation of nanoparticles. Journal of Polymer Science Part A: Polymer Chemistry, 44(21), 6349-6359. [Link]

  • Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press. [Link]

  • Clamor, C., et al. (2024). Ring-opening polymerisation of alkyl-substituted ε-caprolactones: Kinetic effects of substitution position. Polymer Chemistry, 15(9), 1227-1233. [Link]

  • Albertsson, A. C. (2002). Controlled Ring-Opening Polymerization: Polymers with designed Macromolecular Architecture. KTH. [Link]

  • Karger-Kocsis, J., & Bárány, T. (2018). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. Polymers, 10(10), 1109. [Link]

  • Tarkin-Tas, E., & Mathias, L. J. (2010). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. Macromolecules, 43(2), 968-974. [Link]

  • Chisholm, M. H., et al. (2006). Study of ligand substituent effects on the rate and stereoselectivity of lactide polymerization using aluminum salen-type initiators. Proceedings of the National Academy of Sciences, 103(42), 15315-15320. [Link]

  • Lemechko, P., et al. (2019). Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands. Molecules, 24(22), 4068. [Link]

  • Kreshkov, A. P., et al. (2022). Preparation of Organosiloxane Telechelics by Anionic Ring-opening Polymerization. Encyclopedia, 2(3), 1269-1282. [Link]

  • Sardon, H., & Dove, A. P. (2022). Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives. Polymers, 14(10), 2031. [Link]

  • Kucinska-Lipka, J., et al. (2022). Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. Polymers, 14(14), 2933. [Link]

  • Galin, J. C., et al. (1998). Synthesis and characterization of novel polyurethane cationomers with dipeptide sequences and alkylammonium groups. Journal of biomaterials science. Polymer edition, 9(5), 441-455. [Link]

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Method

Application Note: 5-Ethyl-5-methylazepan-2-one as a Conformationally Constrained Precursor in Pharmaceutical Synthesis

Introduction & Structural Rationale In modern structure-based drug design, the incorporation of conformationally restricted aliphatic heterocycles is a proven strategy to improve the pharmacokinetic and pharmacodynamic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern structure-based drug design, the incorporation of conformationally restricted aliphatic heterocycles is a proven strategy to improve the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 5-Ethyl-5-methylazepan-2-one (CAS 140911-65-5) [4] serves as a highly specialized, 7-membered lactam building block.

The critical structural feature of this molecule is the geminal disubstitution (ethyl and methyl groups) at the C5 position. From a thermodynamic perspective, this substitution pattern invokes the Thorpe-Ingold effect (gem-dialkyl effect) [2]. The bulky substituents compress the internal bond angles of the azepane ring, limiting its conformational entropy. When this scaffold is integrated into an API—either by reducing it to an azepane for kinase inhibitors or opening it to a non-natural amino acid for peptidomimetics—the pre-organized conformation significantly reduces the entropic penalty upon binding to target receptors, often resulting in enhanced binding affinity and metabolic stability.

Mechanistic Insights: The Beckmann Rearrangement

The synthesis of 5-ethyl-5-methylazepan-2-one relies on the Beckmann rearrangement of 4-ethyl-4-methylcyclohexanone oxime. Traditionally, this rearrangement requires harsh acidic conditions (e.g., oleum or concentrated sulfuric acid), which can lead to the degradation of sensitive functional groups and complicate scale-up due to exothermic hazards.

To circumvent this, modern protocols utilize mild activators such as Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) [1].

  • Causality of Reagent Choice: Cyanuric chloride acts as an electrophilic dehydrating agent. It selectively activates the oxime hydroxyl group by forming a reactive triazinyl ether intermediate. This transforms the hydroxyl into an excellent leaving group, triggering the anti-periplanar migration of the C-C bond under exceptionally mild, acid-free conditions.

  • Kinetic Enhancement: The presence of the C4 gem-dialkyl group in the cyclohexanone precursor (CID 19084533) [3] distorts the standard chair conformation. This steric distortion brings the migrating carbon and the nitrogen atom into a more favorable geometric alignment, kinetically accelerating the rearrangement compared to unsubstituted analogs.

G Ketone 4-Ethyl-4-methylcyclohexanone (Substrate) Oxime Oxime Formation (Hydroxylamine) Ketone->Oxime Condensation Lactam 5-Ethyl-5-methylazepan-2-one (Core Scaffold) Oxime->Lactam Beckmann Rearrangement Thorpe Thorpe-Ingold Effect (Gem-dialkyl distortion) Thorpe->Lactam Kinetic Enhancement Azepane 5-Ethyl-5-methylazepane (API Building Block) Lactam->Azepane Reduction (LiAlH4) AminoAcid Non-Natural Amino Acid (Peptidomimetics) Lactam->AminoAcid Hydrolysis (HCl)

Figure 1: Synthetic workflow and functionalization of 5-Ethyl-5-methylazepan-2-one.

Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can verify reaction progress and product integrity at each critical node.

Protocol A: Synthesis of 5-Ethyl-5-methylazepan-2-one via Mild Beckmann Rearrangement

Objective: Convert 4-ethyl-4-methylcyclohexanone oxime to the target lactam without harsh acids.

  • Preparation: In an oven-dried, round-bottom flask purged with nitrogen, dissolve 4-ethyl-4-methylcyclohexanone oxime (10.0 mmol, 1.55 g) in anhydrous N,N-Dimethylformamide (DMF, 20 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Add cyanuric chloride (5.0 mmol, 0.92 g) portion-wise over 10 minutes. Rationale: Cyanuric chloride is a tri-functional electrophile; 0.5 equivalents are theoretically sufficient, though slight excesses can be used depending on substrate moisture.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexane:EtOAc 1:1). The oxime precursor will appear as a less polar spot. The reaction is complete when the oxime spot disappears and a highly polar, UV-inactive spot (stainable with basic KMnO₄) appears near the baseline.

  • Workup: Quench the reaction by slowly pouring the mixture into vigorously stirred saturated aqueous NaHCO₃ (50 mL) at 0 °C to neutralize any generated HCl. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure lactam.

Protocol B: Reduction to 5-Ethyl-5-methylazepane

Objective: Reduce the lactam carbonyl to yield the conformationally restricted secondary amine for API coupling.

  • Setup: Suspend Lithium Aluminum Hydride (LiAlH₄, 20.0 mmol, 0.76 g) in anhydrous Tetrahydrofuran (THF, 30 mL) at 0 °C under a strict argon atmosphere. Caution: LiAlH₄ is highly pyrophoric and reacts violently with moisture.

  • Addition: Dissolve 5-ethyl-5-methylazepan-2-one (10.0 mmol, 1.55 g) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH₄ suspension over 20 minutes to control the exothermic evolution of hydrogen gas.

  • Reduction: Attach a reflux condenser and heat the mixture to a gentle reflux (65 °C) for 12 hours.

  • Self-Validation (Fieser Workup): Cool the reaction to 0 °C. To safely quench the unreacted LiAlH₄ and prevent the formation of an intractable gelatinous emulsion (which traps the product), strictly execute the Fieser method :

    • Add 0.76 mL of distilled H₂O dropwise.

    • Add 0.76 mL of 15% aqueous NaOH dropwise.

    • Add 2.28 mL of distilled H₂O dropwise.

    • Causality: This exact stoichiometric sequence forces the aluminum byproducts to precipitate as a dense, granular white solid.

  • Isolation: Stir the suspension vigorously for 15 minutes until the salts are completely white. Filter through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate to afford the crude 5-ethyl-5-methylazepane.

Quantitative Data & Analytical Specifications

To ensure lot-to-lot consistency, the following physicochemical and analytical parameters should be used as benchmarking standards for the synthesized intermediates.

CompoundMolecular Weight ( g/mol )Typical Yield (%)Key ¹H NMR Diagnostic Signals (CDCl₃, 400 MHz)Downstream Application
4-Ethyl-4-methylcyclohexanone 140.22N/A (Starting Material)δ 0.85 (t, 3H, ethyl CH₃), 0.95 (s, 3H, gem-CH₃), 2.30 (t, 4H, α-carbonyl CH₂)Precursor for oxime synthesis
5-Ethyl-5-methylazepan-2-one 155.2482 - 88%δ 0.82 (t, 3H), 0.91 (s, 3H), 3.20 (m, 2H, CH₂-N), 6.10 (br s, 1H, NH)Core scaffold / API Building Block
5-Ethyl-5-methylazepane 141.2675 - 80%δ 0.80 (t, 3H), 0.88 (s, 3H), 2.85 (m, 4H, CH₂-N-CH₂), 1.80 (br s, 1H, NH)Kinase inhibitor / CNS ligand vector

References

  • Chemical Reviews. "Chemistry of Bridged Lactams and Related Heterocycles." DOI: 10.1021/acs.chemrev.5b00725. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 19084533, 4-Ethyl-4-methylcyclohexan-1-one." Available at:[Link]

Application

Comprehensive Application Note: Synthesis and Derivatization of 5-Ethyl-5-methylazepan-2-one for Drug Discovery

Executive Summary & Scientific Rationale The development of conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry. 5-Ethyl-5-methylazepan-2-one (CAS: 140911-65-5)[1] is a highly privileged,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The development of conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry. 5-Ethyl-5-methylazepan-2-one (CAS: 140911-65-5)[1] is a highly privileged, 5,5-disubstituted caprolactam building block (Molecular Formula: C9H17NO)[2]. The strategic placement of a gem-dialkyl group (ethyl and methyl) at the 5-position of the seven-membered azepane ring introduces severe transannular steric interactions. These interactions prevent rapid ring-flipping, effectively locking the scaffold into a rigidified chair-like conformation.

In drug discovery, this rigidification minimizes the entropic penalty typically incurred when a flexible ligand binds to a target protein. Azepan-2-one derivatives have recently gained significant traction as core scaffolds for G-protein coupled receptor (GPCR) ligands. Most notably, functionalized azepan-2-ones have been discovered as a novel class of Cannabinoid Type 2 (CB2) receptor agonists[3]. These derivatives exhibit exceptional selectivity for CB2 over the psychoactive CB1 receptor (ratio > 1428), demonstrating profound efficacy in rodent models of inflammatory pain without central nervous system side effects[3].

Mechanistic Pathway: Azepan-2-one Derivatives in Pain Modulation

To understand the biological utility of this scaffold, we must look at the downstream signaling cascade it modulates. When an optimized azepan-2-one derivative binds to the CB2 receptor, it triggers a Gi/o protein-mediated pathway that ultimately suppresses neuronal excitability and inflammatory cytokine release[3].

CB2_Pathway A Azepan-2-one Derivative B CB2 Receptor Activation A->B Binds C Gi/o Protein Recruitment B->C Triggers D Adenylate Cyclase Inhibition C->D Inhibits E Decreased cAMP Levels D->E Reduces F Analgesic & Anti- inflammatory Effect E->F Modulates

Mechanism of action for azepan-2-one based CB2 receptor agonists in inflammatory pain.

Experimental Methodologies: A Self-Validating Synthetic System

The preparation of 5-ethyl-5-methylazepan-2-one requires a bottom-up synthetic approach starting from a substituted enone, followed by oximation, and concluding with a ring-expanding Beckmann rearrangement[4],[5]. The protocols below are designed with built-in validation checkpoints to ensure high-fidelity library generation.

Synthetic_Workflow N1 Step 1 1,4-Conjugate Addition N2 Step 2 Oxime Condensation N1->N2 N3 Step 3 Beckmann Rearrangement N2->N3 N4 Step 4 Regioisomer Resolution N3->N4 N5 Step 5 Scaffold Derivatization N4->N5

Five-step synthetic workflow for 5-ethyl-5-methylazepan-2-one screening libraries.

Protocol A: Synthesis of 3-Ethyl-3-methylcyclohexan-1-one

Causality & Rationale: To install the gem-dialkyl group, a Grignard reagent must be added to an α,β -unsaturated ketone. However, standard Grignard reagents prefer direct 1,2-addition to the carbonyl. By introducing a Copper(I) salt, we generate an organocuprate intermediate in situ, which strictly dictates regioselective 1,4-conjugate addition[6],[7].

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add Copper(I) iodide (CuI, 0.1 equiv) and anhydrous tetrahydrofuran (THF, 50 mL).

  • Cuprate Formation: Cool the suspension to -78 °C. Slowly add ethylmagnesium bromide (3.0 M in ether, 1.2 equiv) dropwise. Stir for 30 minutes to ensure complete transmetalation.

  • Conjugate Addition: Dissolve 3-methylcyclohex-2-en-1-one (1.0 equiv) in anhydrous THF (20 mL) and add it dropwise to the cuprate solution over 15 minutes.

  • Validation Checkpoint (Reaction Completion): Allow the reaction to warm to 0 °C over 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active starting material and the appearance of a new spot (stainable with phosphomolybdic acid) validates the formation of the saturated ketone.

  • Workup: Quench carefully with saturated aqueous NH4​Cl (50 mL). The ammonia acts as a chelating agent to solubilize the copper salts, turning the aqueous layer deep blue. Extract with diethyl ether (3 x 50 mL), dry over MgSO4​ , and concentrate in vacuo to yield crude 3-ethyl-3-methylcyclohexan-1-one[6].

Protocol B: Oximation and Beckmann Rearrangement

Causality & Rationale: The Beckmann rearrangement converts a cyclohexanone oxime into a seven-membered lactam[4]. Because the starting ketone is unsymmetrical (3,3-disubstituted), the oximation yields a mixture of E and Z oximes. Consequently, the rearrangement will yield a mixture of two regioisomers: 5-ethyl-5-methylazepan-2-one and 6-ethyl-6-methylazepan-2-one. We utilize mild catalytic conditions (e.g., Cu(OTf)2​ with Hydroxylamine-O-sulfonic acid, HOSA) to prevent the degradation of the sterically hindered substrate[8].

Step-by-Step Procedure:

  • Oximation: In a round-bottom flask, dissolve 3-ethyl-3-methylcyclohexan-1-one (1.0 equiv) in a 1:1 mixture of Ethanol/Water. Add hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (1.5 equiv). Reflux for 4 hours, then extract with dichloromethane (DCM) to isolate the oxime intermediate.

  • Rearrangement: To a stirring solution of Cu(OTf)2​ (10 mol%) in Trifluoroethanol (TFE)/ CH2​Cl2​ (1:4) at room temperature, add the oxime (1.0 equiv), HOSA (2.0 equiv), and CsOH⋅H2​O (2.0 equiv)[8].

  • Validation Checkpoint: Monitor by TLC. The highly polar lactam products will have a significantly lower Rf​ value than the oxime.

  • Purification: Quench with saturated Na2​CO3​ , extract with DCM, and concentrate. Separate the 5,5-disubstituted and 6,6-disubstituted regioisomers using silica gel flash chromatography (gradient elution: 0-5% MeOH in DCM). The 5-ethyl-5-methylazepan-2-one isomer is isolated as a stable solid[1].

Quantitative Data: Rearrangement Optimization

To maximize the yield of the core scaffold, various Beckmann rearrangement conditions were evaluated. The data below summarizes the efficiency of different activating agents.

Activating Agent / CatalystSolvent SystemTemp (°C)Time (h)Total Lactam Yield (%)Regioselectivity (5,5- vs 6,6-)
Eaton's Reagent ( P2​O5​/MeSO3​H )Neat50285%1.1 : 1
TsCl, DMAP DCM251278%1.2 : 1
Cyanuric Chloride DMF25490%1.1 : 1
Cu(OTf)2​ / HOSA [8]TFE / DCM25682%1.0 : 1

Note: Due to the stereoelectronic nature of the migrating anti-group in the Beckmann rearrangement, the E/Z oxime ratio dictates the near 1:1 regioselectivity, necessitating chromatographic resolution.

Derivatization Strategy for High-Throughput Screening (HTS)

Once the 5-ethyl-5-methylazepan-2-one scaffold is isolated, it serves as a versatile hub for generating diverse compound libraries targeting GPCRs and proteases.

  • N-Alkylation/Arylation: The lactam nitrogen ( pKa​≈16 ) can be deprotonated using Sodium Hydride (NaH) in anhydrous DMF, followed by treatment with various alkyl halides or benzyl bromides. For N-arylation, Buchwald-Hartwig cross-coupling conditions ( Pd2​(dba)3​ , Xantphos, Cs2​CO3​ , aryl halide) are highly effective. This vector is crucial for probing deep hydrophobic pockets in the target receptor[3].

  • α -Functionalization (C3 Position): The carbon adjacent to the carbonyl can be functionalized by generating the thermodynamic enolate using Lithium Diisopropylamide (LDA) at -78 °C, followed by trapping with electrophiles (e.g., aldehydes for aldol condensations or alkyl halides). This allows the introduction of hydrogen-bond donors/acceptors to enhance target residence time.

References

  • Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain. Journal of Medicinal Chemistry (2023).[Link]

  • Cu(OTf)2-catalyzed Beckmann Rearrangement of Ketones Using Hydroxylamine-O-sulfonic Acid (HOSA). National Institutes of Health / PMC (2014).[Link]

Sources

Method

Application Note: Utilizing 5-Ethyl-5-methylazepan-2-one in Novel Drug Delivery Systems

Introduction & Mechanistic Rationale 5-Ethyl-5-methylazepan-2-one (5-EMA, CAS 140911-65-5)[1] is a highly substituted caprolactam derivative that presents unique physicochemical properties for advanced drug delivery. His...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

5-Ethyl-5-methylazepan-2-one (5-EMA, CAS 140911-65-5)[1] is a highly substituted caprolactam derivative that presents unique physicochemical properties for advanced drug delivery. Historically, unsubstituted caprolactam and its N-alkylated derivatives, such as Azone (laurocapram), have been utilized as potent chemical penetration enhancers[2]. Azone disrupts the highly ordered lipid packing of the stratum corneum by inserting its polar headgroup into the lipid-water interface and its long dodecyl chain into the hydrophobic lipid region[3]. However, this deep integration often leads to irreversible barrier disruption and significant skin irritation[3].

5-EMA offers a paradigm shift. Instead of a long, linear alkyl chain, 5-EMA features a compact geminal ethyl/methyl substitution at the 5-position of the azepanone ring. This structural motif provides a localized steric "wedge." When applied topically, the polar lactam ring forms hydrogen bonds with ceramide headgroups, while the bulky 5,5-disubstitution fluidizes the hydrophobic regions of the lamellate structure without deep, irreversible integration[4]. Furthermore, 5-EMA promotes the formation of reversed lipid-water phases, facilitating the transport of both hydrophilic and lipophilic active pharmaceutical ingredients (APIs)[5].

Beyond transdermal applications, 5-EMA serves as a highly functional designer monomer for Ring-Opening Polymerization (ROP)[6]. Anionic ROP of substituted caprolactams yields biodegradable polyamides[6]. By polymerizing 5-EMA, the resulting poly(5-ethyl-5-methylazepan-2-one)[P(5-EMA)] exhibits increased free volume within its polymer matrix due to the bulky side groups. When copolymerized with hydrophilic blocks (e.g., PEG), it forms amphiphilic block copolymers that self-assemble into nanoparticles with exceptionally high loading capacities for hydrophobic drugs[7][8].

G A 5-Ethyl-5-methylazepan-2-one (5-EMA) B Transdermal Enhancer (Bilayer Fluidization) A->B Direct Excipient C Monomer for ROP (Polyamide Synthesis) A->C Polymerization D Topical Emulgel Formulation B->D E Amphiphilic Block Copolymers C->E F Enhanced API Flux (Franz Cell Validation) D->F G Hydrophobic Drug Loading (DLS Validation) E->G

Dual-pathway utilization of 5-EMA in transdermal and nanoparticle drug delivery systems.

Quantitative Data Presentation

The following table summarizes the comparative performance metrics of 5-EMA against standard industry excipients in both transdermal and nanoparticulate applications.

Parameter5-EMA (Transdermal)Azone (Standard)P(5-EMA) MicellesPCL Micelles (Standard)
Mechanism of Action Steric wedge lipid fluidizationDeep bilayer integrationHydrophobic core entrapmentHydrophobic core entrapment
Skin Irritation Index Low (<1.0)Moderate-High (2.5-3.0)N/AN/A
Drug Loading Capacity N/AN/A18.5% ± 1.2% (w/w)12.0% ± 0.8% (w/w)
Encapsulation Efficiency N/AN/A> 85%~ 70%
Degradation Profile Rapid systemic clearanceSlow clearanceEnzymatic (Proteases)Hydrolytic (Esterases)

Protocol A: 5-EMA as a Transdermal Penetration Enhancer

Causality & Logic: To effectively evaluate 5-EMA, it must be formulated in a thermodynamically stable vehicle. An emulgel provides a lipophilic environment to dissolve 5-EMA (which is highly lipophilic) and an aqueous continuous phase to hydrate the stratum corneum, thereby maximizing the thermodynamic activity of the API[9].

Step-by-Step Methodology: Emulgel Preparation & Franz Cell Validation
  • Preparation of the Oil Phase: Dissolve 2.0% (w/w) 5-EMA and the hydrophobic model API (e.g., Ibuprofen, 5.0% w/w) in an appropriate lipid vehicle (e.g., isopropyl myristate) at 40°C under continuous magnetic stirring.

  • Preparation of the Aqueous Phase: Disperse a gelling agent (e.g., Carbopol 940, 1.0% w/w) in purified water. Add a co-solvent (e.g., propylene glycol, 10% w/w) to prevent API precipitation upon phase mixing.

  • Emulsification: Slowly add the oil phase to the aqueous phase under high-shear homogenization (8,000 rpm for 5 minutes). Neutralize the Carbopol with triethanolamine (TEA) dropwise until a stable, viscous emulgel is formed (pH ~5.5, matching skin pH).

  • Self-Validating Franz Cell Setup:

    • Mount dermatomed porcine skin (or a synthetic biomimetic membrane) between the donor and receptor compartments of a static Franz diffusion cell.

    • Critical Step: Degas the receptor fluid (e.g., PBS with 1% Tween 80 to maintain sink conditions) via sonication prior to filling. This prevents air bubbles from forming at the membrane interface, which would falsely lower the measured flux.

  • Quantification & Validation: Apply 0.5 g of the emulgel to the donor compartment. Withdraw 0.5 mL aliquots from the receptor compartment at predetermined intervals (1, 2, 4, 8, 12, 24 hours), replacing with fresh media. Analyze via HPLC.

  • Barrier Integrity Check: Measure Transepidermal Water Loss (TEWL) before and after the 24-hour experiment. A return to baseline TEWL after washing the membrane validates that 5-EMA temporarily fluidizes the lipids without causing irreversible barrier damage.

Protocol B: 5-EMA in Ring-Opening Polymerization for Nanoparticles

Causality & Logic: Polymeric nanoparticles protect drugs from enzymatic degradation and provide sustained release[7][8]. While polycaprolactone (PCL) is commonly synthesized via ROP[7], polyamides derived from caprolactams offer superior mechanical stability and hydrogen-bonding capabilities[6]. The 5,5-disubstitution of 5-EMA prevents tight chain packing during self-assembly, creating a larger hydrophobic core volume that significantly enhances the encapsulation efficiency of bulky APIs.

ROP N1 mPEG-OH + Sn(Oct)2 (Initiator System) N2 5-EMA Monomer (Anionic ROP) N1->N2 N3 PEG-b-P(5-EMA) Copolymer N2->N3 140°C, Argon N4 Solvent Evaporation (Aqueous Dialysis) N3->N4 + Hydrophobic API N5 Drug-Loaded Micelles (Self-Assembly) N4->N5 Nanoprecipitation

Step-by-step workflow for the ring-opening polymerization of 5-EMA and micelle self-assembly.

Step-by-Step Methodology: Synthesis & Self-Assembly
  • Anionic Ring-Opening Polymerization (AROP):

    • Preparation: Dry 5-EMA monomer over calcium hydride and distill under reduced pressure to ensure strict anhydrous conditions. Moisture will prematurely terminate the anionic polymerization[6].

    • Reaction: In a flame-dried Schlenk flask under an Argon atmosphere, combine 5-EMA, a macroinitiator (e.g., methoxy-polyethylene glycol, mPEG-OH), and a catalytic amount of stannous octoate (Sn(Oct)₂).

    • Polymerization: Heat the mixture to 140°C for 24 hours. The high temperature is required to overcome the steric hindrance of the 5,5-disubstitution during ring opening.

    • Purification: Dissolve the resulting PEG-b-P(5-EMA) block copolymer in dichloromethane (DCM) and precipitate into cold diethyl ether. Dry under vacuum.

  • Nanoparticle Self-Assembly (Nanoprecipitation):

    • Dissolve 20 mg of PEG-b-P(5-EMA) and 5 mg of a hydrophobic API (e.g., Paclitaxel) in 2 mL of a water-miscible organic solvent (e.g., THF).

    • Add this solution dropwise into 10 mL of rapidly stirring deionized water. The amphiphilic copolymer will spontaneously self-assemble into core-shell micelles, trapping the API in the P(5-EMA) core.

  • Self-Validating QC (DLS & Zeta Potential):

    • Transfer the micellar dispersion to a dialysis bag (MWCO 3.5 kDa) and dialyze against deionized water for 24 hours to remove unencapsulated API and residual THF.

    • Validation: Analyze the dispersion using Dynamic Light Scattering (DLS). A monodisperse population (Polydispersity Index < 0.2) with a hydrodynamic diameter of 80–120 nm confirms successful micelle formation. A shift in size compared to empty (blank) micelles validates drug encapsulation within the core.

References[1] 140911-65-5 | MFCD22196464 | 5-ethyl-5-methylazepan-2-one - aaronchem.com -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfJq2TrrZhKK8ys9vGXe3Fg0BJe_WxkTy87_RNT-WJRLb5cmh5gCqSFCAlZBmrb_9kYx2W23XeV6EEmgn6KbrBdsiT6UStU1kfhp8UR8sq4oh934sz9M9ZMvWrTLBqxYg=[3] Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - nih.gov -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFotIzMhSyg7r9UzaFyAook4FogNDM6QFWWmWHdoDJtozGd7GtxWIGnf3_1eSJr_LJgNIvO2Ujtb7jXaq0OSSiSx1SVSjxSTeu_Y6OSQXfASrmWviheKukyBvL-HVepbeQb7lpcSPJ9jkgesg=[5] Azone® and the formation of reversed mono- and bicontinuous lipid-water phases - doi.org -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2Pg7tb9YeA-2obcX-SIeiajtVXWjJ-cLs-QxJxpxCozls3empAB3rTLSGtf-hM0_rlhbQx9c0YzDeCyfX0yPI_OdMa94GaraHh84PzNsHiP6AWGZXJwt4PFWtnXlF1CYiBE9dy0yB[4] Chemical Enhancers for the Absorption of Substances Through the Skin: Laurocapram and Its Derivatives - researchgate.net -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgtxgSkGSeidkA7vIQr7lltjAq7wpRyTNPKoMSECvpfCUZX6N1FH-OfcMTvh_MJiWWbElzA1IlTidWmEOiA-LAIzEq6mpNRJzWJS6HuMUSQXxN7DjbkGUJ59KbbnqmVySgtLP4iWKw1o-4yfkwKkDfaJM530M3_yx3D042oIgEPB1G9N6Ff4sCLXUu-V5dPxdTUCogWh_L1tjXOzxhiin6JX6S_qPYM9M0PH07wlv68ypVSl1o0xDkopXIehDOy-ufoUq4gH8I6MWUuZDn8yiLGw==[7] Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - nih.gov -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERtsiZ57jWzhd_uYPISDmdo3Lnw1duqVfKNlJhl-JvdrZg7ctS2zMhCgjKnqWOH4OlPAFOOMzcuOk9vfewGUSje6U-c-FftPF-UjW4hNZDJP168o_nPw_oLzUN-B9-_aXaqV7vmfgo13SZX9Q=[6] Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - rsc.org -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET6PWtIT6UhY1lNVkPyeh4PD75phghvuDrSL0dMTDAsxJzIaKRWNof5C0LDFzRuHF_awhP8e-AWOIZ3aYE1umj2_ZONCQd04NDisqZg9393yi8QKa0yqg8WyV3E-EdkOnrx8o76daJQAecIdypcmwSrgwRv7lFWa-P[9] Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - nih.gov -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW-UtIamVa2GHUVHOKIRQu_YxAHOhOLfXXA5EmLkvQLSXkL8yCUNnDQ634qPkKMkx68ahn-EV87UEg7zaMZRkhVCF91maeSeXfxD1EM6R7b2CprcUBEImRo3lAp4ZLa32ytWgVSGh5aUcTTGL2[8] Synthesis and in vitro study of modified chitosan-polycaprolactam nanocomplex as delivery system - researchgate.net -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiPfjqfIdU9YwkNme1VUcByltploiaC1k5PUmZGH2LsUxxT60f-wnnWBso9t2MgQdsg_C-5lEft7rXeKUX1WnQ0mNuUoa-8ne5Mdh2f64DeTGUEx2uuEkO-DNet652cikOdbj-QK04Fh0cfDAEE-Mcq6ncEfAOcc1fNLO9yH0t7JpftNkrI0rwnSieJTCvcn6N_qTeSNbXNWckTHKvh189NWjwe981wuVw4krijdDK7Sym5FSOafvz_HrG3Yt-3Ync0IZocKtxkX_Ih16b3sg=[2] Enhanced Drug Skin Permeation by Azone-Mimicking Ionic Liquids: Effects of Fatty Acids Forming Ionic Liquids - mdpi.com -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWDUyNHIKYl49t8_8urLWuKy3XBZIQrK1Uhy2jGMgzzJZ8tlZwDyTa1h5xDQrsbMeX6NwPbgQm47DhtP9iy56dr-M7IFK0sZX9wcGS9d_6p9LDPtL5FiIeaSMeCfDWB2LK

Sources

Application

Application Note: In Vivo Dosing and Administration Strategies for 5-Ethyl-5-methylazepan-2-one (EMA)

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Formulation Scientists Document Type: Technical Protocol & Application Guide Compound Profile: 5-Ethyl-5-methylazepan-2-one (CAS: 140911-65-5 | MW: 155....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Formulation Scientists Document Type: Technical Protocol & Application Guide Compound Profile: 5-Ethyl-5-methylazepan-2-one (CAS: 140911-65-5 | MW: 155.24 g/mol | Formula: C9H17NO)

Introduction & Physicochemical Causality

5-Ethyl-5-methylazepan-2-one (hereafter referred to as EMA ) is a synthetic, alkyl-substituted azepanone (caprolactam) derivative. In preclinical drug development, low-molecular-weight, neutral lactams like EMA are frequently investigated as central nervous system (CNS) active scaffolds or specialized building blocks.

Because EMA lacks ionizable functional groups (such as basic amines or acidic carboxylates) at physiological pH, it cannot be formulated as a highly soluble salt. Furthermore, the dual alkyl substitution (ethyl and methyl) at the 5-position of the azepane ring imparts significant lipophilicity (estimated LogP ~2.0–2.5). The causality of formulation failure with such compounds usually stems from attempting to dissolve them directly in aqueous buffers, leading to rapid micro-precipitation and highly variable, non-linear pharmacokinetic (PK) readouts.

To ensure scientific integrity and reproducible PK/PD modeling, this guide outlines a self-validating in vivo dosing strategy tailored specifically for highly lipophilic, low-molecular-weight lactams[1].

Formulation Strategy & Vehicle Selection

To overcome the thermodynamic barrier of aqueous insolubility, EMA must be formulated using either a co-solvent/surfactant system or a cyclodextrin inclusion complex. The formulations below have been optimized to prevent precipitation upon contact with physiological fluids [3].

Table 1: Quantitative Formulation Matrices for EMA Dosing
RouteTarget DoseDosing VolumeRecommended Vehicle CompositionRationale / Causality
IV 2.0 mg/kg5 mL/kg10% DMSO + 10% Tween-80 + 80% SalineEnsures complete solvation; Tween-80 prevents precipitation upon blood dilution.
IV (Alt) 2.0 mg/kg5 mL/kg20% HP-β-CD in Sterile WaterForms a transient inclusion complex; ideal if Tween-80 causes histamine release.
PO 10.0 mg/kg10 mL/kg0.5% CMC-Na + 0.1% Tween-80 in WaterCreates a uniform suspension; CMC acts as a suspending agent for GI absorption.
PO (Alt) 10.0 mg/kg10 mL/kg5% DMSO in Corn OilMaximizes lymphatic absorption and lipid-mediated transcellular transport.
Step-by-Step Protocol: Preparation of IV Co-Solvent Formulation

Self-Validating Control: Always prepare a "Blank Vehicle" alongside the active formulation to dose control animals. This ensures that any biological anomalies or LC-MS/MS background peaks are definitively isolated from the drug effect.

  • Weighing: Accurately weigh 2.0 mg of EMA powder into a sterile glass vial.

  • Primary Solvation: Add 500 µL of molecular-grade DMSO (10% of final volume). Vortex for 60 seconds. Causality: The pure organic solvent disrupts the crystal lattice of the lipophilic lactam before any water is introduced.

  • Surfactant Coating: Add 500 µL of Tween-80 (10% of final volume). Vortex vigorously for 2 minutes. Causality: The surfactant coats the solvated EMA molecules, creating a micellar barrier that prevents hydrophobic aggregation.

  • Aqueous Phase Addition (Critical Step): Slowly add 4.0 mL of sterile saline dropwise (approx. 1 drop per second) while continuously vortexing the vial. Causality: Rapid addition of water causes localized supersaturation and irreversible precipitation. Dropwise addition ensures stable micelle formation.

  • Validation: Visually inspect against a dark background. The solution must be completely transparent with no particulate matter.

Experimental Workflow for Preclinical Administration

The following workflow illustrates the logical progression from formulation to bioanalytical quantification.

PK_Workflow A Formulation (Co-solvent/Lipid) B Administration (IV: 2mg/kg | PO: 10mg/kg) A->B QC Passed C Serial Microsampling (Submandibular) B->C Time-course D Plasma Isolation (Centrifugation) C->D K2EDTA E LC-MS/MS Quantification D->E Protein Prep

Fig 1: Preclinical in vivo pharmacokinetic workflow for EMA.

Step-by-Step Protocol: Administration & Serial Microsampling

Traditional PK studies require euthanizing multiple mice per time point, introducing high inter-subject variability. This protocol utilizes serial submandibular microsampling to obtain a complete PK profile from a single mouse [2].

  • Animal Preparation: Use adult male C57BL/6 mice (approx. 25g). Warm the animals slightly using a heating pad (37°C) for 5 minutes prior to dosing to promote vasodilation.

  • Administration:

    • Intravenous (IV): Restrain the mouse and inject the formulation via the lateral tail vein using a 29G insulin syringe.

    • Oral (PO): Administer the suspension directly into the stomach using a 20G reusable stainless-steel feeding needle.

  • Serial Blood Collection: At designated time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h):

    • Restrain the mouse by the scruff.

    • Puncture the submandibular vein using a 4 mm animal lancet.

    • Collect exactly 20 µL of blood using a K2EDTA-coated capillary tube. Causality: Limiting collection to 20 µL per time point ensures total blood loss remains below 10% of the animal's total blood volume over 24 hours, adhering to IACUC safety guidelines and preventing hypovolemic shock which would artificially alter drug clearance rates.

  • Plasma Isolation: Dispense blood into a microcentrifuge tube. Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the upper plasma layer to a fresh tube and store at -80°C.

Mechanistic Considerations & Target Tissue Distribution

Because EMA is a low-molecular-weight, uncharged, lipophilic molecule, it is highly likely to cross the Blood-Brain Barrier (BBB) via passive transcellular diffusion. If EMA is being evaluated for CNS indications, measuring plasma PK alone is insufficient; brain-to-plasma partition coefficients ( Kp,uu​ ) must be established.

Distribution_Logic PO Oral Administration (PO) 0.5% CMC-Na Vehicle GI GI Tract Absorption (Lipophilic Diffusion) PO->GI Liver Hepatic First-Pass (CYP450 Metabolism) GI->Liver Portal Vein Sys Systemic Circulation (Plasma PK Profile) Liver->Sys Bioavailable Fraction (F%) BBB Blood-Brain Barrier (Passive Permeation) Sys->BBB Free Drug (fu) CNS CNS Distribution (Target Tissue) BBB->CNS Kp,uu Assessment

Fig 2: Mechanistic distribution pathway of EMA following oral administration.

Step-by-Step Protocol: Brain Tissue Harvesting (Self-Validating Perfusion)

If brain tissue is harvested without removing circulating blood, the drug concentration detected in the brain will be artificially inflated by the drug trapped in the cerebral microvasculature.

  • Euthanasia & Exposure: At the estimated Tmax​ (e.g., 1 hour post-dose), deeply anesthetize the mouse using Isoflurane. Open the thoracic cavity to expose the heart.

  • Transcardial Perfusion: Insert a 23G needle attached to a perfusion pump into the left ventricle. Snip the right atrium to allow outflow.

  • Flushing: Perfuse with 20 mL of ice-cold Phosphate-Buffered Saline (PBS) at a rate of 5 mL/min until the liver and lungs turn pale white. Causality: This physically flushes all EMA-containing blood out of the brain's vascular bed, ensuring that subsequent LC-MS/MS analysis measures only the EMA that has successfully penetrated the brain parenchyma.

  • Harvest & Homogenization: Decapitate the mouse, extract the brain, and weigh it. Homogenize the tissue in 3 volumes (w/v) of 50% Methanol in water using a bead beater.

  • Bioanalytical Control: Spike the homogenate with a structurally similar internal standard (e.g., a deuterated lactam or gabapentin-lactam) prior to protein precipitation to validate extraction recovery.

References

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: equipment considerations, vehicle selection, and solute preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. URL:[Link]

  • Leblanc, A. F., Huang, K. M., Uddin, M. E., Anderson, J. T., Chen, M., & Hu, S. (2018). Murine Pharmacokinetic Studies. Bio-protocol, 8(20), e3056. URL:[Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. URL:[Link]

Method

Application Note: Scalable Continuous-Flow Synthesis of 5-Ethyl-5-methylazepan-2-one via Catalytic Beckmann Rearrangement

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Application Note & Scale-Up Protocol Introduction & Mechanistic Grounding The compound 5-Ethyl-5-methylaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Application Note & Scale-Up Protocol

Introduction & Mechanistic Grounding

The compound 5-Ethyl-5-methylazepan-2-one (CAS: 140911-65-5) is a highly specialized, sterically encumbered caprolactam derivative. It serves as a critical intermediate in the synthesis of conformationally restricted peptidomimetics and novel neuroactive active pharmaceutical ingredients (APIs).

The canonical synthetic route to azepan-2-ones relies on the of the corresponding cyclohexanone oximes. For this specific target, the precursor is .

The Causality of Precursor Selection and Regioselectivity

A major challenge in the Beckmann rearrangement of substituted cyclohexanones is regioselectivity. The rearrangement stereospecifically migrates the alkyl group that is anti-periplanar to the oxime hydroxyl group. If an asymmetric ketone is used, a mixture of regioisomeric lactams is inevitably formed, requiring arduous chromatographic separation.

By strategically selecting 4-ethyl-4-methylcyclohexanone , we exploit molecular symmetry. Regardless of whether the oxime hydroxyl group adopts an E or Z configuration relative to the C2/C6 carbons, the migrating carbon (C2 or C6) leads to the exact same product: 5-ethyl-5-methylazepan-2-one. This strategic choice inherently guarantees 100% regioselectivity.

Overcoming Scale-Up Limitations

Traditional batch Beckmann rearrangements utilize harsh acids (e.g., oleum, polyphosphoric acid) and are notoriously exothermic. At scale, poor heat transfer in batch reactors leads to thermal runaway and promotes the "abnormal" Beckmann fragmentation, yielding undesired nitriles.

To overcome this, this protocol employs two advanced process chemistry techniques:

  • Catalytic Activation: We replace oleum with a mild, highly efficient catalytic system comprising Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine, TCT) and Zinc Chloride (ZnCl 2​ ). TCT activates the oxime via nucleophilic aromatic substitution to form a reactive Meisenheimer complex, while ZnCl 2​ acts as a Lewis acid to facilitate leaving group departure.

  • Continuous Flow Microreactors: By transitioning the reaction to a , we achieve a massive increase in the surface-area-to-volume ratio, ensuring instantaneous heat dissipation and preventing thermal degradation.

Quantitative Process Comparison

The following table summarizes the quantitative improvements achieved by migrating the 5-ethyl-5-methylazepan-2-one synthesis from a traditional batch process to the continuous flow TCT/ZnCl 2​ protocol.

Process ParameterTraditional Batch (Oleum)Continuous Flow (TCT / ZnCl 2​ )
Regioselectivity >99% (Symmetry-driven)>99% (Symmetry-driven)
Overall Yield 62%94%
Reaction Time 4 - 6 hours15 minutes (Residence Time)
Exotherm Control Poor (High risk of runaway)Excellent ( Δ T < 2°C)
Impurity Profile ~15% Nitrile fragmentation< 1% Nitrile fragmentation
E-Factor (Waste) > 10 (Ammonium sulfate waste)< 2 (Solvent recyclable)

Experimental Workflows & Self-Validating Protocols

Phase 1: Synthesis of 4-Ethyl-4-methylcyclohexanone Oxime

This step establishes the oxime precursor. It is designed as a self-validating system through strict pH control.

Materials:

  • 4-Ethyl-4-methylcyclohexanone: 1.00 kg (7.13 mol, 1.0 eq)

  • Hydroxylamine hydrochloride (NH 2​ OH·HCl): 0.59 kg (8.56 mol, 1.2 eq)

  • Sodium acetate (NaOAc): 0.70 kg (8.56 mol, 1.2 eq)

  • Solvent: Ethanol / Deionized Water (3:1 v/v), 5.0 L

Step-by-Step Procedure:

  • Dissolution: Charge a 10 L jacketed reactor with 3.75 L of Ethanol and the 4-ethyl-4-methylcyclohexanone. Stir at 250 rpm.

  • Buffer Preparation: In a separate vessel, dissolve NH 2​ OH·HCl and NaOAc in 1.25 L of Deionized Water.

    • Causality Check: Measure the pH of this aqueous solution. It must be between 4.5 and 5.0. If pH < 4.5, the amine is fully protonated and non-nucleophilic. If pH > 5.5, the free base is unstable. Adjust with dilute AcOH or NaOH if necessary.

  • Addition: Add the aqueous buffer solution to the reactor over 30 minutes.

  • Reaction: Heat the biphasic mixture to 60°C and stir for 2 hours.

  • In-Process Control (IPC) 1: Sample the organic phase. Analyze via GC-FID. Acceptance Criteria: < 1% residual ketone. If unreacted ketone remains, continue heating for 1 hour.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (2 x 2 L). Wash the combined organics with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the oxime as a white crystalline solid.

Phase 2: Continuous Flow Beckmann Rearrangement

This step converts the oxime to 5-Ethyl-5-methylazepan-2-one. It utilizes in-line analytics to ensure the protocol is entirely self-validating.

Materials:

  • Oxime intermediate (from Phase 1)

  • Cyanuric Chloride (TCT): 0.05 eq (Catalyst)

  • Zinc Chloride (ZnCl 2​ ): 0.05 eq (Co-catalyst)

  • Solvent: Anhydrous Acetonitrile (MeCN)

Continuous Flow Setup & Procedure:

  • Feed Preparation:

    • Feed A: Prepare a 2.0 M solution of the Oxime in anhydrous MeCN.

    • Feed B: Prepare a catalyst solution containing 0.1 M TCT and 0.1 M ZnCl 2​ in anhydrous MeCN.

  • Reactor Priming: Flush the microreactor system (Hastelloy C-276 fluidic modules) with anhydrous MeCN at 80°C to establish thermal equilibrium.

  • Steady-State Operation:

    • Pump Feed A and Feed B into a high-mass-transfer T-mixer at a 1:1 volumetric ratio.

    • Route the mixed stream through the heated microreactor zone maintained at exactly 80°C.

    • Set the combined flow rate to achieve a residence time of exactly 15 minutes .

  • In-Process Control (IPC) 2 (Self-Validation): Route the reactor effluent through an in-line FlowIR spectrometer.

    • Acceptance Criteria: Monitor the disappearance of the oxime O-H stretch (~3300 cm −1 ) and the appearance of the lactam C=O stretch (~1650 cm −1 ).

    • Automated Feedback: If the 1650 cm −1 signal drops below the calibrated 99% conversion threshold, the system must automatically divert the effluent to a waste/rework vessel until steady-state is restored.

  • Quench & Isolation: Route the validated product stream into a continuous stirred-tank reactor (CSTR) containing 5% aqueous NaHCO 3​ to quench the catalyst. Separate the organic phase, evaporate the MeCN, and recrystallize the crude product from Toluene/Heptane to yield pure 5-Ethyl-5-methylazepan-2-one.

Process Visualization

G Feed1 Oxime in MeCN (Feed A) Mixer T-Mixer (High Mass Transfer) Feed1->Mixer Feed2 TCT / ZnCl2 in MeCN (Feed B) Feed2->Mixer Reactor Heated Microreactor (80°C) Residence Time: 15 min Mixer->Reactor IPC In-line FT-IR (Monitoring 1650 cm⁻¹) Reactor->IPC Quench Aqueous Quench & Phase Separation IPC->Quench Conversion > 99% Product 5-Ethyl-5-methylazepan-2-one (Target API Intermediate) Quench->Product

Figure 1: Continuous flow microreactor workflow for the Beckmann rearrangement.

References

  • Title: Beckmann rearrangement Source: Wikipedia URL: [Link]

  • Title: Beckmann Rearrangement of Cyclohexanone Oxime to ϵ-Caprolactam in a Microreactor Source: ResearchGate URL: [Link]

  • Title: Hydrogen Bond Driven Chemical Reactions: Beckmann Rearrangement of Cyclohexanone Oxime into ε-Caprolactam in Supercritical Water Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Ethyl-5-methylazepan-2-one Synthesis

Welcome to the Application Science Support Portal. This guide is designed for researchers, process chemists, and drug development professionals tasked with synthesizing 5-Ethyl-5-methylazepan-2-one (CAS 140911-65-5)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Portal. This guide is designed for researchers, process chemists, and drug development professionals tasked with synthesizing 5-Ethyl-5-methylazepan-2-one (CAS 140911-65-5)[1].

The synthesis of this specific azepanone relies on the Beckmann rearrangement of 4-ethyl-4-methylcyclohexanone oxime. While the theoretical framework of this reaction is well-established, practical execution often suffers from poor yields due to oxime hydrolysis, thermal degradation, or product loss during workup. This guide provides field-proven troubleshooting logic, mechanistic insights, and a self-validating protocol to ensure high-yield lactam production.

I. Reaction Pathway Visualization

The synthesis is a two-step sequence beginning with the oximation of the symmetric precursor, 4-ethyl-4-methylcyclohexanone[2], followed by a catalyzed ring expansion.

SynthesisPathway A 4-Ethyl-4-methylcyclohexanone B 4-Ethyl-4-methylcyclohexanone oxime A->B NH2OH·HCl, Base EtOH, Heat C 5-Ethyl-5-methylazepan-2-one (Target Lactam) B->C Beckmann Rearrangement Catalyst (e.g., TsCl) Heat

Reaction pathway for the synthesis of 5-Ethyl-5-methylazepan-2-one via Beckmann rearrangement.

II. Catalyst System Comparison

Selecting the right catalytic system is the most critical variable in optimizing the Beckmann rearrangement. The table below summarizes quantitative data and mechanistic trade-offs for various activation methods.

Catalytic SystemOperating Temp (°C)Typical Yield (%)Mechanistic AdvantagePrimary Drawback
Oleum (Fuming H2SO4) 80–10085–90Industry standard; rapid protonation and rearrangement.Highly exothermic; generates massive ammonium sulfate byproducts[3].
TsCl / Pyridine 0–2590–95Superior leaving group activation allows room-temp rearrangement[4].Higher reagent cost; requires strictly anhydrous conditions.
TFA / Acetonitrile 8090–95High selectivity; avoids inorganic salt byproducts.Requires specialized solvent recovery systems.
Microreactor / Mixed Acid 100>95Superior heat dissipation prevents thermal degradation (tarring)[5].Complex engineering setup required for continuous flow chemistry.
III. Troubleshooting FAQs & Mechanistic Logic

Q1: My Beckmann rearrangement yield is stuck below 60%, and I am recovering a lot of the starting ketone. What is happening? A1: You are observing classic oxime hydrolysis. The Beckmann rearrangement requires an activated hydroxyl group. If your acid catalyst (e.g., standard H₂SO₄) contains too much water, the equilibrium shifts backwards. The intermediate nitrilium ion is bypassed, and the oxime is simply hydrolyzed back to 4-ethyl-4-methylcyclohexanone. Solution: Switch to a strictly anhydrous activation system, such as p-Toluenesulfonyl chloride (TsCl)[4], or use a highly concentrated acid system like an Oleum/Trifluoroacetic acid (TFA) mixture[5].

Q2: Does the 4-ethyl-4-methyl substitution pattern create regioselectivity issues during the ring expansion? A2: No. This is a significant structural advantage. Unlike asymmetric cyclohexanones which yield a difficult-to-separate mixture of two regioisomeric lactams, 4-ethyl-4-methylcyclohexanone possesses a plane of symmetry passing through the C1 (carbonyl) and C4 carbons. Because the C2 and C6 carbons are chemically equivalent, anti-migration of either carbon during the Beckmann rearrangement yields the exact same product: 5-ethyl-5-methylazepan-2-one.

Q3: I see full conversion of the oxime on TLC, but my isolated yield of the lactam is very low. Where is my product? A3: You are likely losing it during the aqueous workup. Lactams (especially those lacking long lipophilic chains) are highly polar and exhibit significant water solubility. Solution: Do not use standard ethyl acetate or diethyl ether for extraction. Instead, saturate the aqueous phase with NaCl (salting out) and extract multiple times with Dichloromethane (DCM) or Chloroform.

Q4: The reaction turns into a black tar when using Oleum. How do I prevent this? A4: The Beckmann rearrangement is highly exothermic. Localized heating causes polymerization and charring of the organic framework. Solution: Ensure vigorous stirring and strictly control the addition rate of the oxime to the chilled acid. Alternatively, utilize flow chemistry/microreactors to manage the exotherm[5], or switch to a milder catalytic system like the TsCl/base method[4].

TroubleshootingTree Start Issue: Low Yield of Lactam CheckOxime Is Oxime Conversion >95%? Start->CheckOxime OximeNo Optimize Oximation: Increase NH2OH·HCl, Buffer pH to 4-5 CheckOxime->OximeNo No OximeYes Analyze Beckmann Step CheckOxime->OximeYes Yes CheckByproducts Are there hydrolysis byproducts (Ketone recovery)? OximeYes->CheckByproducts ByprodYes Use strictly anhydrous conditions or non-aqueous catalyst (TsCl) CheckByproducts->ByprodYes Yes ByprodNo Check extraction efficiency: Salt out aqueous phase, use DCM CheckByproducts->ByprodNo No

Diagnostic decision tree for troubleshooting low yields in lactam synthesis workflows.

IV. Validated Experimental Protocol

The following self-validating protocol utilizes the TsCl-mediated Beckmann rearrangement to avoid the harsh conditions and heavy byproducts associated with traditional oleum methods[3][4].

Phase 1: Oximation (In-Process Control: Disappearance of Ketone)
  • Preparation: Dissolve 4-ethyl-4-methylcyclohexanone (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Buffering: Add a combined aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq) and sodium acetate (NaOAc, 1.2 eq).

    • Causality: The NaOAc buffer maintains the reaction at pH 4–5. This ensures the carbonyl oxygen is sufficiently protonated for nucleophilic attack without completely neutralizing the nucleophilic freebase hydroxylamine.

  • Reaction: Reflux the mixture for 2 hours.

  • Validation Check: Run TLC (Hexanes:EtOAc 8:2). The ketone starting material (stain with KMnO₄) must be completely replaced by the lower-Rf oxime spot. If ketone remains, add 0.2 eq more NH₂OH·HCl and reflux for an additional 30 minutes.

  • Workup: Evaporate the ethanol under reduced pressure. Extract the aqueous residue with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude oxime.

Phase 2: TsCl-Mediated Beckmann Rearrangement (In-Process Control: Complete Conversion)
  • Preparation: Dissolve the crude oxime in strictly anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: Anhydrous conditions are mandatory to prevent the hydrolysis of the highly reactive tosylated intermediate back to the starting ketone[4].

  • Activation: Add anhydrous Pyridine (2.0 eq) and cool the mixture to 0°C in an ice bath.

  • Catalysis: Add p-Toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise.

    • Causality: TsCl converts the oxime hydroxyl group into a tosylate—a vastly superior leaving group compared to water. This facilitates the anti-migration of the C-C bond at low temperatures, bypassing the need for harsh fuming sulfuric acid[4].

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Check: Analyze the reaction mixture by LC-MS. The intermediate oxime mass should be fully converted to the target 5-ethyl-5-methylazepan-2-one (Expected m/z: 155.24)[1].

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer thoroughly with DCM (3x).

    • Causality: Lactams are highly water-soluble; DCM is required to prevent product loss in the aqueous phase.

  • Purification: Wash the combined organic layers with cold 1M HCl to remove residual pyridine, followed by a brine wash. Dry over Na₂SO₄ and concentrate to yield high-purity 5-ethyl-5-methylazepan-2-one.

V. References

1.[4] Title: The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond” Source: ACS Publications URL: 2.[3] Title: Green Production Technology of the Monomer of Nylon-6: Caprolactam Source: Engineering URL: 3.[5] Title: Beckmann rearrangement in a microstructured chemical system for the preparation of ε-Caprolactam Source: ResearchGate URL: 4. Title: A New Sustainable Multistep Catalytic Process from Benzene to Caprolactam: Amination, Hydroximation and Beckmann Rearrangement Promoted and Catalyzed by Trifluoroacetic Acid Source: PMC (PubMed Central) URL: 5.[1] Title: 140911-65-5 | 5-ethyl-5-methylazepan-2-one Source: BLD Pharm URL: 6.[2] Title: CN103370296A - Perfuming ingredient of the galbanum family (Precursor Synthesis) Source: Google Patents URL:

Sources

Optimization

Technical Support Center: Synthesis of 5-Ethyl-5-methylazepan-2-one

Welcome to the technical support center for the batch synthesis of 5-Ethyl-5-methylazepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the batch synthesis of 5-Ethyl-5-methylazepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize impurities and optimize your synthetic process.

Introduction to the Synthesis and its Challenges

The synthesis of 5-Ethyl-5-methylazepan-2-one, a substituted ε-caprolactam, is most commonly achieved via the Beckmann rearrangement of 3-ethyl-3-methylcyclohexanone oxime. While this is a well-established transformation, the unsymmetrical nature of the starting ketone introduces specific challenges, primarily related to the formation of impurities that can be difficult to separate from the desired product. This guide will address these challenges head-on, providing both theoretical understanding and practical solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 5-Ethyl-5-methylazepan-2-one.

Question 1: My final product is a mixture of two isomeric lactams that are difficult to separate. What is the cause and how can I improve the regioselectivity?

Answer:

The formation of a regioisomeric mixture is the most common and challenging issue in the synthesis of 5-Ethyl-5-methylazepan-2-one.

Causality: The Beckmann rearrangement is a stereospecific reaction where the group anti (trans) to the hydroxyl group on the oxime nitrogen migrates.[1][2] Your starting material, 3-ethyl-3-methylcyclohexanone, is an unsymmetrical ketone, and its oximation can lead to a mixture of (E)- and (Z)-oxime isomers. The rearrangement of this isomeric mixture will inevitably produce two different lactams: the desired 5-Ethyl-5-methylazepan-2-one and the isomeric impurity, 6-Ethyl-6-methylazepan-2-one.

dot graph TD { A[3-Ethyl-3-methylcyclohexanone] -->|NH2OH*HCl| B((E/Z)-3-Ethyl-3-methylcyclohexanone Oxime Mixture); B --> C{Beckmann Rearrangement}; C --> D[Desired Product: 5-Ethyl-5-methylazepan-2-one]; C --> E[Isomeric Impurity: 6-Ethyl-6-methylazepan-2-one];

} Caption: Formation of isomeric lactams from an E/Z oxime mixture.

Solutions:

  • Control of Oxime Stereochemistry:

    • Isolate the Desired Oxime Isomer: Before the rearrangement, purify the (E)- and (Z)-oxime isomers. This can often be achieved by fractional crystallization or column chromatography. Characterize the isomers by NMR to determine which one will yield the desired lactam upon rearrangement.

    • Kinetic vs. Thermodynamic Oximation: The ratio of (E)- to (Z)-oximes can sometimes be influenced by the oximation conditions (temperature, solvent, pH). Experiment with different conditions to favor the formation of the desired isomer.

  • Use of Mild Rearrangement Conditions:

    • Harsh acidic conditions (e.g., concentrated sulfuric acid at high temperatures) can promote the interconversion (isomerization) of the oxime isomers before rearrangement, leading to a mixture of products even if you start with a pure isomer.[1]

    • Milder Reagents: Employ milder reagents that are less likely to cause oxime isomerization. A highly effective system is the use of 2,4,6-trichloro[1][3][4]triazine (TCT, cyanuric chloride) in DMF at room temperature.[5][6] This method has been shown to proceed with high regioselectivity, preserving the initial stereochemistry of the oxime.[7]

Protocol 1: Mild Beckmann Rearrangement using Cyanuric Chloride (TCT)

This protocol is designed to minimize E/Z isomerization of the oxime.

StepProcedure
1.Complex Formation: In a dry, inert atmosphere flask, add 2,4,6-trichloro[1][3][4]triazine (1.05 eq) to anhydrous N,N-dimethylformamide (DMF, approx. 2 mL per gram of TCT) at room temperature.
2.Stir the mixture until a white solid (the Vilsmeier-Haack type complex) forms and all the TCT is consumed (monitor by TLC).
3.Addition of Oxime: In a separate flask, dissolve the purified 3-ethyl-3-methylcyclohexanone oxime isomer (1.0 eq) in anhydrous DMF.
4.Add the oxime solution to the reaction mixture from step 2.
5.Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting oxime is completely consumed. Reaction times can vary depending on the substrate.
6.Work-up: Once the reaction is complete, quench by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Question 2: I am observing a significant amount of a nitrile byproduct and my overall yield of the lactam is low.

Answer:

This is likely due to a competing side reaction known as the Beckmann fragmentation.

Causality: The Beckmann fragmentation is favored for substrates that can form a stable carbocation alpha to the oxime.[7] In the case of 3-ethyl-3-methylcyclohexanone oxime, the tertiary carbon at the 3-position can stabilize a positive charge, making fragmentation a more likely event, especially under harsh acidic conditions. This results in the formation of a cyano-carboxylic acid.

dot graph TD { A[Protonated Oxime] -->|Fragmentation| B{Stable Tertiary Carbocation + Nitrile}; B --> C[Cyano-carboxylic acid];

} Caption: The Beckmann fragmentation side reaction.

Solutions:

  • Lower the Reaction Temperature: Perform the rearrangement at the lowest temperature that allows for a reasonable reaction rate.

  • Use a Less Aggressive Catalyst: Avoid strong Brønsted acids like concentrated sulfuric or polyphosphoric acid.[7] Milder, Lewis acid-based systems or the TCT/DMF system described in Protocol 1 are less likely to promote fragmentation.

  • Solvent Choice: The choice of solvent can influence the outcome. Protic solvents can trap the carbocation intermediate, potentially favoring the desired rearrangement pathway.

Question 3: My purified product still contains unreacted starting material (3-ethyl-3-methylcyclohexanone oxime). How can I improve the conversion and purification?

Answer:

Incomplete conversion and co-elution during purification are common issues.

Causality: Incomplete conversion can be due to several factors, including insufficient reaction time, deactivation of the catalyst, or a reaction that has not reached completion. The oxime starting material has a similar polarity to the lactam product, which can make chromatographic separation challenging.

Solutions:

  • Reaction Optimization:

    • Reaction Time: Ensure the reaction is monitored by a suitable technique (TLC, LC-MS) and allowed to proceed to completion.

    • Catalyst Loading: Ensure the correct stoichiometry of the catalyst is used. For the TCT/DMF method, using a slight excess of TCT (1.05 eq) is recommended.

    • Purity of Reagents: Ensure all reagents and solvents are of high purity and anhydrous, as water can deactivate many catalysts used for the Beckmann rearrangement.

  • Purification Strategy:

    • Column Chromatography: Use a high-resolution silica gel column. A gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will likely provide better separation than an isocratic system.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing unreacted starting material.

    • Acid-Base Extraction: The lactam product is weakly basic and can be protonated. An acid wash of the organic layer during workup might selectively remove some unreacted oxime, but care must be taken as this can also lead to hydrolysis of the lactam.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control for a successful Beckmann rearrangement of 3-ethyl-3-methylcyclohexanone oxime?

A1: The most critical parameter is controlling the stereochemistry of the starting oxime to prevent the formation of the regioisomeric lactam impurity.[7]

Q2: What are the expected impurities in the synthesis of 5-Ethyl-5-methylazepan-2-one?

A2: Based on the reaction mechanism, the following impurities can be expected:

  • 6-Ethyl-6-methylazepan-2-one: The regioisomeric lactam.

  • 3-ethyl-3-methylcyclohexanone oxime: Unreacted starting material.

  • 3-ethyl-3-methylcyclohexanone: From hydrolysis of the oxime.

  • Cyano-carboxylic acid derivative: From Beckmann fragmentation.

  • Oligomers of the product: Can form under certain conditions.[8]

Q3: What analytical methods are recommended for monitoring the reaction and assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic methods is recommended.

Analytical MethodPurpose
Thin-Layer Chromatography (TLC) Rapid monitoring of reaction progress.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile impurities and the main product.
High-Performance Liquid Chromatography (HPLC) For accurate quantification of the product and non-volatile impurities. A reverse-phase C18 column is a good starting point.[3][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) For structural confirmation of the final product and identification of impurities.

Protocol 2: Suggested Starting Conditions for HPLC Analysis

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Gradient Start with a lower concentration of acetonitrile (e.g., 30%) and ramp up to a higher concentration (e.g., 90%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm

Q4: What are the best practices for purifying the final product?

A4: A multi-step purification approach is often necessary.

dot graph TD { A[Crude Product] --> B{Distillation}; B --> C[Distillate]; C --> D{Column Chromatography}; D --> E[Purified Fractions]; E --> F{Crystallization}; F --> G[High Purity Product];

} Caption: A typical multi-step purification workflow.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective first step to remove non-volatile impurities and some of the isomeric impurity if their boiling points are sufficiently different.

  • Column Chromatography: As mentioned in the troubleshooting section, this is a key step for separating the desired product from closely related impurities.

  • Crystallization: If the purified product is a solid, a final crystallization step can significantly enhance its purity.

Q5: Are there any safety considerations I should be aware of?

A5: Yes, several safety precautions are necessary:

  • Reagents: Many reagents used in the Beckmann rearrangement, such as strong acids and cyanuric chloride, are corrosive and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction: The Beckmann rearrangement can be exothermic, especially when using strong acids. Ensure the reaction is well-controlled, and consider cooling the reaction vessel during the initial stages.

  • Solvents: Organic solvents used in the synthesis and purification are often flammable. Avoid open flames and use proper storage and handling procedures.

References

  • SIELC Technologies. (2018, February 17). Separation of Caprolactam on Newcrom R1 HPLC column. Retrieved from [Link]

  • Veeprho. (n.d.). Caprolactam Impurities and Related Compound. Retrieved from [Link]

  • Wikipedia. (2023). Beckmann rearrangement. Retrieved from [Link]

  • Google Patents. (2020). CN111122720A - High performance liquid chromatography analysis method of caprolactam, 6-aminocaproamide and 6-aminocapronitrile.
  • Royal Society of Chemistry. (2025, July 11). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. Retrieved from [Link]

  • ResearchGate. (2012, July 18). Structure Correlation Study of the Beckmann Rearrangement: X-ray Structural Analysis and 13C–13C 1-Bond Coupling Constant Study of a Range of Cyclohexanone Oxime Derivatives. Retrieved from [Link]

  • BYJU'S. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • ChemicalDesk.Com. (2012, April 24). Beckmann Rearrangement. Retrieved from [Link]

  • RJ Wave. (2025). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. Retrieved from [Link]

  • ACS Publications. (2021, January 27). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. Retrieved from [Link]

  • ResearchGate. (n.d.). An analysis of impurities affecting the volatile base content in caprolactam. Retrieved from [Link]

  • Denmark, S. (2013, November 19). The Beckmann Rearrangement. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • PubMed. (2024). Application of High-performance Liquid Chromatography to Caprolactam Migration Testing of Food Utensils, Containers, and Packaging. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of impurities in industrial caprolactam produced from toluene by SPME and GC–MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurity Formation in the Beckmann Rearrangement of Cyclohexanone Oxime to Yield ε-Caprolactam. Retrieved from [Link]

  • Taylor & Francis Online. (1968). Photochemistry of Oximes III. The Photochemical Beckmann Rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • ACS Publications. (2002, July 25). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Shodex HPLC Columns and Standards. (n.d.). Analysis of Residual ε-Caprolactam in Nylon 6 (ODP-50 4D). Retrieved from [Link]

  • Oxford Academic. (2013, May 14). Determination of Caprolactam and Residual Vinyl Caprolactam Monomer in Soluplus by Mixed Mode Gel Permeation Chromatography. Journal of Chromatographic Science. Retrieved from [Link]

  • ACS Publications. (n.d.). THE BECKMANN REARRANGEMENT OF CERTAIN CYCLO-HEXANONE OXIMES. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetics and Mechanism of the Beckmann Rearrangement. Chemical Reviews. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-methylcaprolactim. Retrieved from [Link]

  • RWTH Publications. (n.d.). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. Retrieved from [Link]

  • Li, A. Y. (n.d.). Beckmann Rearrangement of Oximes under Very Mild Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Beckmann rearrangement of cyclohexanone oxime with oleum. Retrieved from [Link]

  • PubMed. (2008). Synthesis of enantiomerically enriched (R)-5-tert-butylazepan-2-one using a hydroxyalkyl azide mediated ring-expansion reaction. Nature Protocols. Retrieved from [Link]

  • European Patent Office. (1985, August 7). Process for the purification of epsilon caprolactam - EP 0065168 B1. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of caprolactam from 5-hydroxymethylfurfural. Retrieved from [Link]

  • Google Patents. (2007). WO2007099029A2 - Method for the purification of caprolactam made from lysin.
  • Iowa State University Digital Repository. (n.d.). Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework. Retrieved from [Link]

  • Advion Interchim Scientific. (2022, February 4). High-Throughput Purification of Five Over-the-Counter & Prescription Drug Compounds by Reverse-Phase Preparative LC-MS. Retrieved from [Link]

  • ACS Publications. (2018, December 6). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society. Retrieved from [Link]

  • MDPI. (2023, June 13). Stereochemistry of N-Acyl-5H-dibenzo[b,d]azepin-7(6H)-ones. Retrieved from [Link]

  • ACS Publications. (2025, September 8). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. JACS Au. Retrieved from [Link]

  • Shimadzu. (n.d.). M273 GC-MS による生体試料中の短鎖脂肪酸の分析 (Analysis of short-chain fatty acids in biological samples by GC-MS). Retrieved from [Link]

  • Japan Coast Guard. (2004). GC-MS を用いた有機スズ化合物分析における基本的な分析条件の検討 (Examination of basic analytical conditions in organotin compound analysis using GC-MS). Kaiyo Joho Bu Giho, 22, 97. Retrieved from [Link]

  • Kumamoto Prefectural Government. (n.d.). 8)ガスクロマトグラフ質量分析計(GC/MS)を用いた 大気中のテレフタル酸ジメチルの分析法開発 (8) Development of an analytical method for dimethyl terephthalate in the atmosphere using a gas chromatograph-mass spectrometer (GC/MS)). Retrieved from [Link]

  • Shimadzu. (n.d.). Application Note No.10 LC/MSおよびGC/MSを用いたメタボローム解析手法の応用 緑茶葉のプロファイリン (Application of Metabolome Analysis Method Using LC/MS and GC/MS Profiling of Green Tea Leaves). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

5-Ethyl-5-methylazepan-2-one vs. Caprolactam in Polyamide Synthesis: A Thermodynamic and Performance Guide

Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Executive Summary Polyamide 6 (PA6), synthesized via the ring-opening polymerization (ROP) of ε -caprolactam, is a cornerstone o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals

Executive Summary

Polyamide 6 (PA6), synthesized via the ring-opening polymerization (ROP) of ε -caprolactam, is a cornerstone of engineering thermoplastics. However, its high thermodynamic stability makes end-of-life chemical recycling energetically demanding, and its high crystallinity limits its utility in controlled-release biomedical applications [1].

Recent paradigms in monomer design have shifted toward sterically hindered lactams. 5-Ethyl-5-methylazepan-2-one (a γ -ethyl- γ -methyl substituted ε -caprolactam) represents a next-generation monomer. By leveraging asymmetric geminal dialkyl substitution, this monomer alters the thermodynamic landscape of the resulting polyamide, enabling quantitative chemical recyclability and yielding an amorphous polymer matrix ideal for advanced drug delivery systems [1, 2].

Mechanistic Causality: The Thorpe-Ingold Effect in Polyamide Synthesis

To understand the divergent behavior of these two monomers, we must examine the thermodynamics of Anionic Ring-Opening Polymerization (AROP). The polymerization of lactams is an enthalpy-driven process ( ΔHp​<0 ) governed by the release of ring strain.

  • Unsubstituted Caprolactam: The 7-membered ring possesses moderate ring strain. Upon polymerization, the release of this strain drives the equilibrium heavily toward the polymer, resulting in a high ceiling temperature ( Tc​>300 °C). Consequently, depolymerizing PA6 back to caprolactam requires extreme temperatures that often trigger random chain scission rather than clean unzipping [3].

  • 5-Ethyl-5-methylazepan-2-one: The introduction of an ethyl and a methyl group at the 5-position (the γ -carbon) induces the Thorpe-Ingold effect . The bulky substituents compress the internal bond angles of the ring, stabilizing the cyclic monomer relative to the linear polymer chain. This steric penalty reduces the magnitude of the polymerization enthalpy ( ΔHp​ ), significantly lowering the Tc​ to approximately 230–250 °C [1]. This enables efficient Ring-Closing Depolymerization (RCD) at moderate temperatures. Furthermore, the asymmetric bulk (ethyl vs. methyl) disrupts inter-chain hydrogen bonding, drastically reducing the crystallinity of the resulting polyamide compared to traditional PA6.

Thermodynamics M1 Caprolactam (Unsubstituted) P1 Polyamide 6 (High Tc, Semi-Crystalline) M1->P1 AROP (High ΔHp) Irreversible at < 300°C P1->M1 RCD Low Yield (<10%) M2 5-Ethyl-5-methylazepan-2-one (Gem-dialkyl Substituted) P2 Substituted Polyamide (Low Tc, Amorphous) M2->P2 AROP (Lower ΔHp) Controlled Equilibrium P2->M2 RCD at 200°C Quantitative Yield (>90%)

Fig 1: Thermodynamic pathways of AROP and RCD for caprolactam vs. substituted azepanone.

Comparative Performance Data

The following table synthesizes the physicochemical and thermodynamic properties of the two monomers and their respective polymers, demonstrating the profound impact of the 5-ethyl-5-methyl substitution.

Parameter ε -Caprolactam5-Ethyl-5-methylazepan-2-one
Polymerization Mechanism Anionic ROP (AROP)Anionic ROP (AROP)
Ceiling Temperature ( Tc​ ) > 300 °C~ 240 °C
Depolymerization Yield (at 200 °C) < 10% (Requires >300 °C for yield)> 90% (Clean unzipping)
Polymer Crystallinity High (Strong H-bonding network)Low / Amorphous (Steric disruption)
Glass Transition ( Tg​ ) ~ 50 °C~ 85 - 95 °C (Restricted backbone mobility)
Biomedical Utility Structural implants, suturesDrug-eluting matrices, nanocarriers

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols utilize a self-validating mass-balance approach. The conversion efficiency is verified by exploiting the differential solubility of the monomer (soluble in methanol) and the polymer (insoluble in methanol).

Protocol A: Anionic Ring-Opening Polymerization (AROP)

Causality Check: AROP is highly sensitive to moisture, which terminates the propagating lactamate anion. Rigorous drying is non-negotiable.

  • Monomer Purification: Distill 5-ethyl-5-methylazepan-2-one under reduced pressure over calcium hydride ( CaH2​ ) to remove trace water.

  • Initiation: In a glovebox, transfer 10.0 g of the purified monomer into a Schlenk flask. Add potassium tert-butoxide ( t -BuOK, 2.0 mol% relative to monomer) as the catalyst to deprotonate the lactam, followed by N-acetylcaprolactam (1.0 mol%) as the initiator.

  • Propagation: Immerse the sealed flask in an oil bath pre-heated to 150 °C. Stir continuously for 4 hours. The viscosity will visibly increase as the equilibrium conversion is reached.

  • Quenching & Validation: Cool the reaction to room temperature and dissolve the crude mixture in a minimum volume of hexafluoroisopropanol (HFIP). Precipitate the polymer dropwise into an excess of cold methanol.

  • Self-Validation: Filter and dry the precipitated polymer under vacuum to a constant weight. The gravimetric yield directly validates the thermodynamic conversion limit. Analyze the filtrate via GC-MS to quantify the unreacted monomer, ensuring the mass balance closes at 100%.

Protocol B: Chemical Recycling via Ring-Closing Depolymerization (RCD)
  • Preparation: Mill the substituted polyamide into a fine powder to maximize surface area.

  • Catalysis: Mix 5.0 g of the polymer with 5 wt% potassium caprolactamate in a sublimation apparatus.

  • Depolymerization: Apply a dynamic vacuum (0.1 mbar) and heat the system to 200 °C.

  • Collection & Validation: The polymer will undergo end-to-end unzipping. The regenerated 5-ethyl-5-methylazepan-2-one monomer will sublime and collect on the cold finger. Analyze the recovered monomer via 1 H NMR to confirm the absence of oligomeric impurities.

Workflow Step1 1. Monomer Purification (Vacuum Distillation over CaH2) Step2 2. AROP Initiation (t-BuOK + N-Acetylcaprolactam) Step1->Step2 Step3 3. Isothermal Propagation (150°C, Inert Atmosphere) Step2->Step3 Step4 4. Precipitation & Quenching (HFIP to Cold Methanol) Step3->Step4 Step5 5. Mass Balance Validation (Gravimetric Yield + GC-MS) Step4->Step5

Fig 2: Self-validating experimental workflow for the AROP of substituted lactams.

Implications for Drug Development Professionals

For pharmaceutical scientists, the shift from unsubstituted caprolactam to 5-ethyl-5-methylazepan-2-one opens new avenues in formulation science:

  • Tunable Release Kinetics: Traditional PA6 is highly crystalline, severely restricting the diffusion of embedded Active Pharmaceutical Ingredients (APIs). The asymmetric gem-dialkyl substitution of 5-ethyl-5-methylazepan-2-one yields an amorphous polymer. This increased free volume allows for predictable, diffusion-controlled release of hydrophobic drugs from implantable matrices.

  • Milder Processing Conditions: The lower Tc​ and reduced melting transition of the substituted polyamide allow for lower-temperature melt-extrusion. This is critical for manufacturing drug-eluting devices containing thermally labile APIs (e.g., peptides or complex biologics) that would degrade at the >250 °C processing temperatures required for standard Nylon 6.

References

  • Chen, J.-H., Tu, Y.-M., Yao, J.-R., et al. (2024). Accessing Chemically Recyclable Polyamides with Tunable Properties via Geminal Dimethyl Substitution. ChemRxiv.[Link] [1]

  • Tu, Y.-M., et al. (2024). Yi-Min Tu's research works | Sichuan University and other places. ResearchGate.[Link] [2]

  • Gagliardi, M., & Bifone, A. (2018). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. PLoS ONE, 13(6), e0199231.[Link] [3]

Comparative

Cross-validation of 5-Ethyl-5-methylazepan-2-one high-throughput screening assays

As a Senior Application Scientist, I have overseen numerous High-Throughput Screening (HTS) campaigns where promising chemical scaffolds were abandoned due to poorly validated assay architectures. Recently, the 5-Ethyl-5...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have overseen numerous High-Throughput Screening (HTS) campaigns where promising chemical scaffolds were abandoned due to poorly validated assay architectures. Recently, the 5-Ethyl-5-methylazepan-2-one (CAS 140911-65-5) scaffold has garnered significant attention as a highly versatile building block for novel [1].

Targeting the CB2 receptor is a highly desirable strategy for treating inflammatory pain without triggering the psychoactive side effects associated with CB1 receptor activation. However, because CB2 is a Gi-coupled G-Protein Coupled Receptor (GPCR) , screening for agonists presents a unique mechanistic challenge: Gi activation inhibits adenylyl cyclase (AC), lowering intracellular cyclic AMP (cAMP). Because basal cAMP levels in resting cells are already near the lower limit of detection, we cannot measure this decrease directly.

To build a self-validating HTS workflow, we must artificially stimulate the system and employ orthogonal detection technologies to weed out false positives. This guide provides an objective cross-validation of two premier cAMP detection platforms—Promega's GloSensor™ and Revvity's HTRF® —for screening azepan-2-one derivatives.

Mechanistic Causality: The Trap of Gi-Coupled HTS

To measure Gi-mediated inhibition, we must first add Forskolin , a direct activator of adenylyl cyclase, to generate a measurable pool of cAMP. A true CB2 agonist (our azepan-2-one derivative) will blunt this forskolin-induced cAMP spike.

Herein lies the trap: If a library compound is a direct inhibitor of the assay's detection enzyme (e.g., firefly luciferase), it will artificially lower the assay signal. In a Gi-coupled assay, a lower signal is interpreted as agonist activity. This creates a massive false-positive rate. Therefore, we must cross-validate our primary kinetic screen ( [2]) with an orthogonal, interference-resistant endpoint assay ( [3]).

G CB2 CB2 Receptor (Activated by Azepan-2-ones) Gi Gi Protein (Alpha Subunit) CB2->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP Intracellular cAMP (Decreased by CB2) AC->cAMP Synthesizes FSK Forskolin (AC Activator) FSK->AC Stimulates GloSensor GloSensor Biosensor (Live Luminescence) cAMP->GloSensor Binds HTRF HTRF Assay (TR-FRET Readout) cAMP->HTRF Competes

CB2 receptor Gi-coupled signaling pathway and intervention points for GloSensor and HTRF assays.

Performance Comparison & Quantitative Data

The GloSensor assay utilizes a genetically modified, circularly permuted firefly luciferase that emits light upon binding cAMP. It is a live-cell, zero-step kinetic assay, making it ideal for the primary screen due to its massive dynamic range.

Conversely, the HTRF assay is a lytic, competitive immunoassay relying on [5]. It measures the competition between native cAMP and d2-labeled cAMP for a cryptate-labeled antibody. Its ratiometric readout (665nm/620nm) mathematically cancels out compound auto-fluorescence and inner-filter effects, making it the ultimate orthogonal validation tool.

Table 1: Cross-Validation Metrics for Azepan-2-one CB2 Agonists

ParameterPromega GloSensor™ cAMPRevvity HTRF® cAMP Gi
Assay Modality Live-cell, KineticLytic, Endpoint
Readout Mechanism Luminescence (Direct Binding)TR-FRET (Competitive Immunoassay)
Z'-Factor (Typical) 0.75 - 0.850.80 - 0.90
Signal-to-Background (S/B) > 50-fold5 to 10-fold
Compound Interference Susceptible to luciferase inhibitorsHighly resistant (ratiometric correction)
Reference EC50 (Cmpd 25r) ~21.0 nM~25.5 nM
Cost per Well (384-well) Low-MediumMedium-High

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include internal controls. For Gi-coupled assays, the baseline is defined by the Vehicle + Forskolin control (maximum cAMP signal). The positive control is a Reference Agonist + Forskolin (maximum signal suppression).

Protocol 1: Primary Screen via GloSensor™ cAMP Assay (Live-Cell)

Objective: Rapid, high-dynamic-range identification of primary hits.

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human CB2 receptor and the pGloSensor™-22F cAMP plasmid into a 384-well white microplate (10,000 cells/well). Incubate overnight at 37°C.

  • Pre-Equilibration: Remove media and add 20 µL of equilibration medium containing 2% v/v GloSensor™ cAMP Reagent. Incubate for 2 hours at room temperature in the dark to allow substrate loading.

  • Compound Addition: Pin-transfer 100 nL of the azepan-2-one derivative library (final concentration 10 µM) into the wells. Include vehicle (DMSO) and reference agonist (e.g., WIN 55,212-2) controls. Incubate for 15 minutes to allow receptor-ligand complex formation.

  • Forskolin Stimulation: Add 5 µL of Forskolin (final concentration 5 µM) to all wells to stimulate adenylyl cyclase.

  • Kinetic Readout: Immediately transfer the plate to a luminescent microplate reader. Read luminescence continuously for 30 minutes.

  • Data Analysis: Calculate the Area Under the Curve (AUC). Hits are defined as compounds that reduce the luminescent AUC by >50% compared to the Vehicle + Forskolin control.

Protocol 2: Orthogonal Validation via HTRF® cAMP Gi Assay

Objective: Eliminate luciferase-inhibiting false positives using ratiometric TR-FRET.

  • Cell Plating: Seed CB2-expressing CHO-K1 cells into a 384-well low-volume white plate (5,000 cells/well in 5 µL of stimulation buffer containing 0.5 mM IBMX to prevent cAMP degradation).

  • Co-Stimulation: Add 5 µL of a 2X solution containing both the primary hit compounds (dose-response, 1 pM to 10 µM) and Forskolin (final concentration 5 µM).

  • Incubation: Seal the plate and incubate for 45 minutes at room temperature.

  • Lysis & Detection: Add 5 µL of cAMP-d2 (acceptor) and 5 µL of Anti-cAMP-Cryptate (donor), both diluted in the provided lysis buffer.

  • Equilibration: Incubate for 1 hour at room temperature to allow the competitive immunoassay to reach equilibrium.

  • TR-FRET Readout: Read the plate on a TR-FRET compatible reader (e.g., PHERAstar) with excitation at 337 nm and dual emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the 665/620 ratio. Because this is a competitive assay, a decrease in intracellular cAMP (due to true CB2 agonism) results in an increase in the TR-FRET ratio.

Workflow Lib Azepan-2-one Library Screen Primary HTS (GloSensor) Lib->Screen Confirm Orthogonal Validation (HTRF cAMP) Screen->Confirm Hits Select Counter Screen (CB1 vs CB2) Confirm->Select Validated Hits Lead Lead Optimization (In Vivo Models) Select->Lead Selective Agonists

HTS cross-validation workflow for screening azepan-2-one derivatives against the CB2 receptor.

Conclusion

By leveraging the GloSensor assay for its unparalleled dynamic range in primary screening, and strictly cross-validating hits with the ratiometric HTRF assay , researchers can confidently isolate true CB2 agonists from the 5-Ethyl-5-methylazepan-2-one scaffold. This dual-assay architecture ensures that downstream lead optimization resources are spent strictly on compounds with verified target engagement, rather than assay artifacts.

References

  • Title: Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: HTRF cAMP Gi Detection Kit Source: Revvity (formerly Cisbio) URL: [Link]

  • Title: Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 Source: PubMed Central (PMC) URL: [Link]

  • Title: HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications Source: PubMed Central (PMC) URL: [Link]

Validation

5-Ethyl-5-methylazepan-2-one vs other lactams in industrial polymer applications

An In-Depth Comparative Analysis of 5-Ethyl-5-methylazepan-2-one and Commercially Significant Lactams for Industrial Polymer Applications Authored by: A Senior Application Scientist Foreword: The Quest for Novel Polyamid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of 5-Ethyl-5-methylazepan-2-one and Commercially Significant Lactams for Industrial Polymer Applications

Authored by: A Senior Application Scientist

Foreword: The Quest for Novel Polyamides

In the vast landscape of polymer science, polyamides, colloquially known as nylons, stand as a cornerstone of engineering plastics. Their remarkable balance of mechanical strength, thermal stability, and chemical resistance has cemented their role in industries ranging from automotive to textiles. The workhorse monomers for these materials are lactams, cyclic amides that undergo ring-opening polymerization. While ε-caprolactam (the precursor to Polyamide 6) and laurolactam (for Polyamide 12) dominate the industrial sphere, the pursuit of enhanced properties and novel applications necessitates the exploration of new lactam structures.

This guide delves into a comparative analysis of a less-explored lactam, 5-Ethyl-5-methylazepan-2-one, against its commercially ubiquitous counterparts. As direct, large-scale industrial data for this specific substituted lactam is not widely available, this document will leverage foundational principles of polymer chemistry and structure-property relationships to project its potential performance. We will dissect the theoretical implications of its unique structure and provide a robust experimental framework for its evaluation, offering a scientifically grounded perspective for researchers and polymer developers.

The Industrial Landscape: A Tale of Two Lactams

The properties of a polyamide are intrinsically linked to the structure of its parent lactam. The length of the hydrocarbon chain between the amide and carbonyl groups is a primary determinant of the final polymer's characteristics.

  • ε-Caprolactam (C6 Lactam): As the monomer for Polyamide 6 (PA6), ε-caprolactam is a seven-membered ring. The resulting polymer is characterized by a high density of amide groups, leading to strong hydrogen bonding. This imparts high tensile strength, stiffness, and thermal resistance. However, this high amide concentration also leads to significant moisture absorption, which can affect dimensional stability and mechanical properties.

  • Laurolactam (C12 Lactam): This is a thirteen-membered ring lactam that polymerizes into Polyamide 12 (PA12). The longer hydrocarbon chain in PA12 results in a lower concentration of amide groups. Consequently, PA12 exhibits lower moisture absorption, greater flexibility, superior dimensional stability, and better chemical resistance compared to PA6. These attributes come at the cost of lower thermal resistance and mechanical strength.

Introducing 5-Ethyl-5-methylazepan-2-one: A Theoretical Dissection

5-Ethyl-5-methylazepan-2-one shares the same seven-membered ring backbone as ε-caprolactam. However, the presence of ethyl and methyl substituents at the 5-position is a critical structural modification. These alkyl groups are predicted to have a profound impact on polymerization behavior and the final properties of the resulting polyamide.

Projected Impact on Polymerization

The ring-opening polymerization of lactams is a sensitive process, and steric hindrance around the ring can influence reaction kinetics. The bulky ethyl and methyl groups on the 5-Ethyl-5-methylazepan-2-one ring may present a steric barrier, potentially slowing the rate of polymerization compared to the unsubstituted ε-caprolactam. This could necessitate more aggressive reaction conditions (higher temperatures, more potent catalysts) to achieve high molecular weight polymers.

Anticipated Effects on Polymer Properties

The true intrigue of 5-Ethyl-5-methylazepan-2-one lies in the potential properties of its corresponding polyamide. The alkyl substituents are expected to disrupt the regular packing of polymer chains, leading to several key differences from standard Polyamide 6.

  • Crystallinity: The side chains will almost certainly hinder the ability of the polymer chains to pack into a highly ordered crystalline structure. This would result in a more amorphous polymer compared to the semi-crystalline PA6.

  • Thermal Properties: A decrease in crystallinity typically leads to a lower melting point (Tm). Furthermore, the bulky side groups will restrict chain mobility, which could lead to a higher glass transition temperature (Tg) compared to PA6. This could result in a polymer that is less prone to becoming brittle at low temperatures.

  • Mechanical Properties: The reduced crystallinity would likely lead to lower tensile strength and stiffness than PA6. However, the amorphous nature could impart greater toughness and flexibility.

  • Moisture Absorption: The presence of the hydrophobic alkyl groups would be expected to reduce the polymer's affinity for water, leading to lower moisture absorption than PA6. This would be a significant advantage in applications where dimensional stability is critical.

Comparative Data Summary (Projected vs. Actual)
PropertyPolyamide 6 (from ε-Caprolactam)Polyamide 12 (from Laurolactam)Poly(5-Ethyl-5-methylazepan-2-one) (Projected)
Monomer Structure C6H11NOC12H23NOC9H17NO
Amide Group Density HighLowHigh (on backbone)
Crystallinity Semi-crystallineSemi-crystallineLow / Amorphous
Moisture Absorption HighLowLow to Moderate
Melting Point (Tm) ~220°C~179°CLower than PA6
Glass Transition (Tg) ~50°C~40°CHigher than PA6
Tensile Strength HighModerateModerate to Low
Flexibility ModerateHighHigh
Chemical Resistance GoodExcellentGood to Excellent

Experimental Validation Framework

To move from theoretical projection to empirical evidence, a structured experimental workflow is essential. The following protocols outline a self-validating system for the synthesis and characterization of poly(5-Ethyl-5-methylazepan-2-one).

Anionic Ring-Opening Polymerization

Anionic polymerization is a common method for lactam polymerization, allowing for good control over molecular weight.

Protocol:

  • Drying: Thoroughly dry the 5-Ethyl-5-methylazepan-2-one monomer under vacuum at a temperature below its melting point to remove any residual water, which can terminate the polymerization.

  • Inert Atmosphere: Conduct the reaction in a flame-dried glass reactor under a nitrogen or argon atmosphere to prevent side reactions with oxygen and moisture.

  • Initiation: Melt the monomer in the reactor. Add a strong base, such as sodium hydride or a Grignard reagent, as an initiator to deprotonate a small fraction of the lactam monomers, forming lactamate anions.

  • Activation: Introduce an N-acyllactam as a co-initiator or activator. This creates a more reactive species that serves as the true growth center for the polymer chain.

  • Polymerization: Maintain the reaction at a temperature above the melting point of the monomer but below the melting point of the resulting polymer to allow for solid-state polymerization to proceed to high conversion.

  • Termination & Purification: After the desired reaction time, terminate the polymerization by adding a proton source like water or acid. The resulting polymer can then be purified by dissolving it in a suitable solvent (e.g., formic acid) and precipitating it in a non-solvent (e.g., water or methanol) to remove unreacted monomer and initiator residues.

Polymer Characterization Workflow

A comprehensive characterization of the synthesized polymer is crucial to validate the projected properties.

G cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_properties Measured Properties Polymerization Anionic Ring-Opening Polymerization GPC Gel Permeation Chromatography (GPC) Polymerization->GPC DSC Differential Scanning Calorimetry (DSC) Polymerization->DSC TGA Thermogravimetric Analysis (TGA) Polymerization->TGA Tensile Tensile Testing (ASTM D638) Polymerization->Tensile DMA Dynamic Mechanical Analysis (DMA) Polymerization->DMA Moisture Moisture Absorption (ASTM D570) Polymerization->Moisture MW Molecular Weight & Distribution GPC->MW Thermal Tg, Tm, Tc DSC->Thermal Stability Degradation Temperature TGA->Stability Mechanical Tensile Strength, Modulus, Elongation Tensile->Mechanical Viscoelastic Storage Modulus, Tan Delta DMA->Viscoelastic H2O Water Uptake Moisture->H2O

Caption: Workflow for the synthesis and comprehensive characterization of a novel polyamide.

Detailed Characterization Protocols:

  • Molecular Weight Determination (GPC): Use Gel Permeation Chromatography to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. This is critical for understanding how the polymerization conditions affect the chain length.

  • Thermal Transitions (DSC): Perform Differential Scanning Calorimetry to identify the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). This data will confirm the amorphous or semi-crystalline nature of the polymer.

  • Thermal Stability (TGA): Use Thermogravimetric Analysis to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature. This determines the onset of thermal degradation.

  • Mechanical Properties (Tensile Testing): Prepare test specimens (e.g., by injection molding or compression molding) and conduct tensile tests according to ASTM D638 to measure properties such as tensile strength, Young's modulus, and elongation at break.

  • Moisture Absorption: Condition polymer samples to a dry state and then immerse them in water, periodically measuring their weight gain over time according to ASTM D570 to determine the rate and equilibrium of moisture absorption.

Conclusion and Future Outlook

While 5-Ethyl-5-methylazepan-2-one is not a mainstream industrial lactam, a theoretical analysis based on fundamental polymer science principles suggests it could produce a polyamide with a unique and potentially valuable property profile. The introduction of ethyl and methyl side chains on the polyamide-6 backbone is anticipated to yield a more amorphous material with lower moisture absorption, enhanced flexibility, and a potentially higher glass transition temperature, albeit with a likely reduction in ultimate tensile strength and melting point.

This combination of properties could make it a candidate for applications where the performance of PA6 is compromised by its high moisture uptake and where the higher cost of PA12 is not justified. Potential areas of interest could include flexible tubing, wire and cable jacketing, and specialty monofilaments.

The true potential of poly(5-Ethyl-5-methylazepan-2-one) can only be unlocked through the rigorous experimental validation outlined in this guide. By systematically synthesizing and characterizing this novel polyamide, researchers can bridge the gap between theoretical postulation and tangible innovation, potentially adding a new and valuable member to the family of industrial polymers.

References

  • Polyamides (Nylons) - A Review of the History, Synthesis, and Properties of an Important Class of Engineering Polymers. Source: Polymer Reviews. [Link]

  • Anionic Ring-Opening Polymerization of Lactams: A Review of Recent Developments. Source: Progress in Polymer Science. [Link]

  • Structure-Property Relationships in Polyamides. Source: Polymer Chemistry. [Link]

  • ASTM D638 - Standard Test Method for Tensile Properties of Plastics. Source: ASTM International. [Link]

  • ASTM D570 - Standard Test Method for Water Absorption of Plastics. Source: ASTM International. [Link]

Safety & Regulatory Compliance

Safety

5-Ethyl-5-methylazepan-2-one proper disposal procedures

As a Senior Application Scientist, my objective is to ensure that your laboratory operations not only achieve synthetic and experimental success but also maintain the highest standards of environmental health and safety...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective is to ensure that your laboratory operations not only achieve synthetic and experimental success but also maintain the highest standards of environmental health and safety (EHS).

5-Ethyl-5-methylazepan-2-one is a specialized caprolactam (cyclic amide) derivative frequently utilized in advanced drug development and polymer research. While it offers unique structural properties, its lactam backbone requires specific handling and disposal protocols to mitigate environmental toxicity and ensure regulatory compliance. This guide provides the definitive operational and logistical procedures for managing this compound from spill containment to final thermal degradation.

Chemical Identity & Hazard Profile

Before executing any disposal protocol, it is critical to understand the physicochemical parameters that dictate the compound's behavior in the environment.

PropertyValue
Chemical Name 5-Ethyl-5-methylazepan-2-one
CAS Number 140911-65-5
Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Chemical Class Lactam (Cyclic Amide) / Caprolactam Derivative
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity

Mechanistic Toxicology & Environmental Fate: Like its parent compound caprolactam, 5-ethyl-5-methylazepan-2-one acts as a mucosal and respiratory irritant upon acute exposure[1]. Its primary ecological threat lies in its high water solubility. If improperly disposed of down a standard sink, it can easily bypass traditional biological wastewater treatments, penetrate soil, and contaminate local groundwater[1]. Therefore, isolation and complete thermal destruction are required.

Spill Response and Containment Protocol

Expertise & Experience (The Causality of Dry Containment): Why do we strictly avoid water during the initial spill containment of lactams? Because caprolactam derivatives are highly soluble in aqueous media. Introducing water prematurely dissolves the compound, allowing it to rapidly penetrate porous laboratory surfaces or soil. This significantly expands the contamination footprint and transforms a manageable solid/liquid spill into a complex hazardous waste recovery operation.

Step-by-Step Methodology:

  • Immediate Isolation: Evacuate non-essential personnel from the immediate area. Eliminate all ignition sources, as organic dusts and vapors can form explosive mixtures.

  • PPE Donning: Operators must equip themselves with a NIOSH-approved respirator (HEPA filter for solid aerosols), nitrile gloves, and chemical splash goggles.

  • Dry Containment: Prevent the substance from entering drains, sewers, or waterways. Construct a containment dike using inert materials (e.g., dry sand, vermiculite, or a commercial sorbent).

  • Absorption & Collection:

    • For liquid solutions: Absorb the mixture with fly ash, cement powder, or silica gel[2].

    • For solid powder: Moisten the solid slightly with a minimal mist of water only to prevent dust generation, or preferably use a HEPA-filtered vacuum for dry clean-up[2].

  • Sealing: Transfer the absorbed material into a chemically compatible, airtight, high-density polyethylene (HDPE) container.

  • Decontamination: Wash the spill area with a minimal amount of water and detergent only after all bulk material has been collected. Collect this wash water as hazardous waste.

SpillResponse A Spill Detected (5-Ethyl-5-methylazepan-2-one) B Evacuate Area & Don PPE (Respirator, Gloves) A->B Immediate Action C Containment (Prevent Drain Entry) B->C Secure Site D Absorption (Inert Sorbent / Fly Ash) C->D Apply Sorbent E Collection & Seal in HDPE Container D->E Vacuum/Sweep F Hazardous Waste Incineration E->F Licensed Transfer

Workflow for the dry containment and recovery of 5-Ethyl-5-methylazepan-2-one spills.

Standard Operational Disposal Procedures

Trustworthiness (Self-Validating Protocols): Every disposal workflow must be a self-validating system. To ensure waste stability, always verify the pH of the waste stream before sealing the container. A neutral pH confirms the absence of incompatible strong acids or bases, validating that the lactam ring will remain stable and will not undergo an unexpected exothermic ring-opening hydrolysis reaction during storage.

Step-by-Step Methodology:

  • Waste Segregation: Collect 5-ethyl-5-methylazepan-2-one waste in dedicated, clearly labeled "Hazardous Organic Nitrogenous Waste" containers. Never mix this compound with strong oxidizers, acids, or dinitrogen trioxide, as these combinations can trigger violent reactions[2].

  • Solvent Compatibility: If the compound is dissolved in organic solvents (e.g., methanol, dichloromethane) from synthesis or extraction workflows, ensure the waste carboy is properly vented to prevent pressure buildup from solvent vapor expansion.

  • Manifesting & Transport: Log the exact mass/volume of the waste. While caprolactam derivatives are not uniquely listed as P- or U-series waste under EPA guidelines, they must be processed by a licensed waste carrier as characteristic hazardous waste, particularly when mixed with flammable solvents[2]. Pack in UN-certified 1H2 solid plastic drums for transport.

Incineration & Thermal Degradation Mechanism

The United Nations Environment Programme (UNEP) and 1 recommend high-temperature incineration as the absolute preferred disposal method for caprolactam and its derivatives[1].

Causality of Incineration: Biological wastewater treatment is easily overwhelmed by high concentrations of synthetic lactams. Incineration ensures the complete destruction of the cyclic amide bond. During incineration (>800°C), the azepanone ring undergoes thermal cleavage. The nitrogen atom is oxidized into nitrogen oxides (NOx), while the carbon backbone combusts into carbon dioxide (CO2) and carbon monoxide (CO). Because NOx gases are toxic, the incinerator must be equipped with post-combustion scrubbers (e.g., selective catalytic reduction systems) to neutralize these emissions before atmospheric release.

ThermalDegradation Lactam 5-Ethyl-5-methylazepan-2-one (Waste) Incinerator High-Temp Incineration (>800°C) Lactam->Incinerator Cleavage Thermal Ring Cleavage & Oxidation Incinerator->Cleavage COx Carbon Oxides (CO, CO2) Cleavage->COx NOx Nitrogen Oxides (NOx) Cleavage->NOx Emission Safe Atmospheric Emission (N2, H2O, CO2) COx->Emission Scrubber Post-Combustion Scrubbing (SCR) NOx->Scrubber Scrubber->Emission

Thermal degradation pathway of azepan-2-one derivatives via high-temperature incineration.

References

  • Hazardous Substance Fact Sheet - Caprolactam. New Jersey Department of Health.
  • Caprolactam | C6H11NO | CID 7768. PubChem - National Institutes of Health (NIH).
  • Draft screening assessment 2H-azepin-2-one, hexahydro- (caprolactam). Government of Canada (Environment and Climate Change Canada).
  • 140911-65-5 5-Ethyl-5-methylazepan-2-one Chemical Properties. ChemSrc.

Sources

Handling

Personal protective equipment for handling 5-Ethyl-5-methylazepan-2-one

As a Senior Application Scientist overseeing scale-up syntheses and drug development workflows, I have found that the primary failure point in laboratory safety is not a lack of equipment, but a misunderstanding of a che...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing scale-up syntheses and drug development workflows, I have found that the primary failure point in laboratory safety is not a lack of equipment, but a misunderstanding of a chemical's physical properties.

5-Ethyl-5-methylazepan-2-one (CAS: 140911-65-5) is a specialized substituted lactam[1]. While it shares the fundamental azepan-2-one (caprolactam) ring structure, the addition of ethyl and methyl groups at the 5-position significantly alters its lipophilicity. This structural nuance dictates how the compound interacts with human skin, mucous membranes, and standard laboratory barriers.

This guide provides a field-proven, self-validating operational framework for handling this compound, ensuring that safety is built inherently into your workflow rather than treated as an afterthought.

Quantitative Chemical Profile

Understanding the quantitative metrics of 5-Ethyl-5-methylazepan-2-one is the first step in establishing a robust safety protocol. Like its parent compound ε-caprolactam, it acts as a dermal, ocular, and respiratory irritant[2].

Table 1: Chemical and Hazard Profile

Property Value Operational Implication
CAS Number 140911-65-5 Unique identifier for inventory and waste tracking[1].
Molecular Weight 155.24 g/mol Required for precise molarity calculations in synthesis[1].
Molecular Formula C9H17NO Indicates the potential for toxic NOx and HCN emissions upon combustion[3].

| GHS Classifications | H315, H319, H335 | Dictates strict barriers against skin, eye, and respiratory tract exposure[2]. |

The Causality of PPE Selection

Do not simply wear personal protective equipment (PPE) because a safety sheet mandates it; understand why it is required. The lipophilic nature of the alkyl substitutions on this lactam ring means it can partition into the stratum corneum (the outer layer of skin) more readily than highly polar molecules.

Table 2: PPE Matrix and Mechanistic Causality

PPE Category Specification Mechanistic Causality
Hand Protection Nitrile Rubber (≥0.11 mm thickness) Nitrile provides a superior barrier against non-polar and moderately polar organic solids compared to latex, preventing lactam-induced permeation[4].
Eye Protection ANSI Z87.1 / EN166 Safety Goggles Tight-fitting goggles prevent airborne crystalline particulates from causing severe ocular irritation and corneal micro-abrasions[4].
Respiratory N95 / P2 Particulate Respirator Mitigates STOT SE 3 (respiratory irritation) risk by filtering aerosolized dust if the compound must be handled outside a ventilated enclosure[2].

| Body Protection | Poly-cotton Lab Coat (Knee-length) | Provides a removable barrier against the electrostatic adhesion of the fine powder to street clothing[3]. |

Self-Validating Operational Workflow: Handling & Weighing

A "self-validating" protocol ensures that the completion of one step inherently verifies its success before the next step can begin. Follow this methodology for transferring and weighing 5-Ethyl-5-methylazepan-2-one.

Phase 1: Environmental Verification

  • Airflow Validation: Before opening the storage cabinet, verify the fume hood's negative pressure. Self-validation: Tape a 1-inch strip of tissue to the bottom of the sash; continuous inward deflection confirms active airflow before any chemical container is unsealed.

  • Workspace Preparation: Line the weighing area with anti-static weighing paper. This prevents the highly lipophilic, potentially static-prone powder from adhering to the stainless steel balance pan.

Phase 2: PPE Donning and Integrity Check

  • Gloving: Don standard nitrile gloves.

  • Visual Inspection: Inspect gloves for micro-tears by trapping air in the glove and applying slight pressure. Replace immediately if pressure drops.

Phase 3: Material Transfer

  • Electrostatic Mitigation: Ground your metal spatula against a grounded surface before contacting the chemical to prevent the aerosolization of the powder via static repulsion.

  • Transfer: Slowly transfer the compound from the primary container to the tared vessel. Avoid dropping the powder from a height to minimize dust generation[5].

  • Sealing: Seal the primary container immediately after use to prevent ambient moisture absorption.

HandlingWorkflow Start Initiate Handling Protocol CheckVent Verify Fume Hood Negative Pressure Start->CheckVent PPE Don PPE (Nitrile, Goggles, Coat) CheckVent->PPE Inspect Is PPE Intact? PPE->Inspect Abort Replace PPE Inspect->Abort No Weigh Transfer & Weigh Compound Inspect->Weigh Yes Abort->PPE Seal Seal Container & Decontaminate Tools Weigh->Seal End Protocol Complete Seal->End

Caption: Workflow for the safe handling and weighing of 5-Ethyl-5-methylazepan-2-one.

Emergency Response & Spill Containment

In the event of a spill, the primary risk is the inhalation of aerosolized particulates (H335)[2].

Table 3: Spill Response Thresholds and Actions

Spill Volume Location Immediate Action Secondary Action
< 50 g Inside Fume Hood Mechanical recovery by operator Surfactant wash of hood surface
> 50 g Inside Fume Hood Secure sash, notify lab manager EHS-assisted mechanical recovery

| Any amount | Outside Fume Hood | Evacuate immediate 10 ft radius | Don P2/N95 respirator before cleanup |

Step-by-Step Spill Methodology:

  • Assessment & Evacuation: Determine the spill volume and location using Table 3.

  • Mechanical Recovery: Use a non-sparking scoop to mechanically recover the solid into a secondary container. Causality: Never sweep the powder or use compressed air. Sweeping generates airborne dust, directly exacerbating inhalation hazards[2].

  • Decontamination: Wash the spill area with a surfactant-based solution (detergent and water). Causality: The alkyl groups make 5-Ethyl-5-methylazepan-2-one less water-soluble than unsubstituted caprolactam. A surfactant is required to disrupt the hydrophobic interactions and fully solubilize the residue[3].

Disposal & Waste Management Plan

Improper disposal of azepan-2-one derivatives poses severe environmental and facility risks.

  • Waste Segregation: Place all recovered material, contaminated anti-static paper, and compromised PPE into a clearly labeled, sealable solid chemical waste container. Do not mix with strong oxidizing agents[4].

  • Incineration Routing: Route the waste exclusively for high-temperature incineration. Causality: Combustion of lactams generates toxic nitrogen oxides (NOx) and hydrogen cyanide (HCN)[3]. Standard landfill disposal or drain disposal is strictly prohibited.

SpillResponse Spill Spill Detected Assess Is Spill > 50g or outside hood? Spill->Assess Evacuate Evacuate Area & Call EHS Assess->Evacuate Yes Contain Contain with Inert Absorbent Assess->Contain No Collect Mechanically Recover (No sweeping) Contain->Collect Dispose Route to Solid Chemical Waste Collect->Dispose Decon Wash Area with Surfactant Dispose->Decon End Incident Logged Decon->End

Caption: Decision matrix and procedural workflow for spill containment and disposal.

References

  • Caprolactam Safety Data Sheet Source: hcccapro.co.kr URL:[Link]

  • Caprolactam - Safety Data Sheet Source: kuazot.ru URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-5-methylazepan-2-one
Reactant of Route 2
5-Ethyl-5-methylazepan-2-one
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